GLP-1R modulator C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21NO3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2 |
InChI Key |
QSAOBVACSHPJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of the GLP-1R Modulator C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of C5, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). C5 enhances the binding of the endogenous ligand, GLP-1, to its receptor, thereby potentiating its therapeutic effects. This document outlines the core functional characteristics of C5, including its effects on ligand binding and downstream signaling pathways, and provides detailed experimental protocols for the key assays used in its characterization.
Core Mechanism of Action
C5 is a positive allosteric modulator of the GLP-1R.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand, C5 binds to a distinct allosteric site located within the transmembrane domain of the GLP-1R.[1] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of orthosteric ligands like GLP-1. The primary mechanism of C5 involves the potentiation of GLP-1 binding to the GLP-1R.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro pharmacological effects of the GLP-1R modulator C5.
| Parameter | Value | Description |
| EC50 of GLP-1 Binding Potentiation | 1.59 ± 0.53 μM | The half-maximal effective concentration of C5 for enhancing the binding of GLP-1 to its receptor. |
| Maximum Fold Increase in GLP-1 Binding | ~1.5-fold | The maximal enhancement of GLP-1 binding affinity in the presence of C5. |
| Effect on cAMP Signaling (in the presence of GLP-1) | Potentiation | C5 enhances GLP-1-mediated cyclic AMP (cAMP) production, a key downstream signaling event. |
| Effect on β-arrestin Recruitment (in the presence of GLP-1) | Potentiation | C5 enhances GLP-1-induced recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. |
Table 1: In vitro functional parameters of this compound. Data are presented as mean ± SEM.
Signaling Pathways
The binding of GLP-1 to the GLP-1R activates intracellular signaling cascades that are crucial for its physiological effects, including glucose-dependent insulin secretion. C5, as a PAM, modulates these pathways by enhancing the initial ligand-receptor interaction. The primary signaling pathway affected is the G-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Additionally, GLP-1R activation leads to the recruitment of β-arrestin, which plays a role in receptor desensitization and can also initiate distinct signaling events.
Caption: GLP-1R signaling pathway modulated by C5.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of C5 are provided below.
Radioligand Binding Assay
This assay is used to determine the effect of C5 on the binding of a radiolabeled ligand to the GLP-1R.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing the human GLP-1R are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes (typically 5-10 µg of protein per well) are incubated with a fixed concentration of [125I]GLP-1 (e.g., 0.1 nM) in the presence of varying concentrations of C5. The total reaction volume is typically 100-200 µL.
-
Incubation: The plate is incubated at room temperature (or 4°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1 (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as specific binding versus the concentration of C5, and the EC50 value is determined using a non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the ability of C5 to potentiate GLP-1-induced intracellular cAMP production.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the human GLP-1R are seeded into 96-well plates and cultured until they reach a suitable confluency.
-
Assay Preparation: The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer. The cells are then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Compound Addition: A fixed, sub-maximal concentration of GLP-1 (e.g., the EC20 concentration) is added to the cells, followed by the addition of varying concentrations of C5.
-
Incubation: The cells are incubated at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: The reaction is stopped by lysing the cells. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of C5. The data are analyzed to determine the fold-potentiation of the GLP-1 response by C5.
β-Arrestin Recruitment Assay
This assay is used to assess the effect of C5 on GLP-1-induced recruitment of β-arrestin to the GLP-1R.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Line: A stable cell line co-expressing the human GLP-1R and a β-arrestin recruitment biosensor system is used. Common systems include Bioluminescence Resonance Energy Transfer (BRET) or PathHunter® (DiscoverX) assays.
-
Compound Addition: The cells are treated with a fixed concentration of GLP-1 (e.g., the EC50 concentration for β-arrestin recruitment) in the presence of increasing concentrations of C5.
-
Incubation: The cells are incubated at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: The signal from the biosensor system is measured using a microplate reader. For BRET, the ratio of light emission at two different wavelengths is determined. For the PathHunter assay, a chemiluminescent signal is measured.
-
Data Analysis: The signal is plotted against the concentration of C5 to determine the extent of potentiation of GLP-1-induced β-arrestin recruitment.
Logical Relationships in C5's Mechanism of Action
The following diagram illustrates the logical flow of events in the mechanism of action of C5.
Caption: Logical flow of C5's mechanism of action.
References
The Discovery and Synthesis of GLP-1R Modulator C5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. The development of small-molecule positive allosteric modulators (PAMs) of the GLP-1R represents a promising strategy to overcome the limitations of injectable peptide agonists. This technical guide details the discovery and synthesis of C5, a novel small-molecule GLP-1R modulator. C5, identified through a comprehensive screening campaign, enhances the binding of the endogenous ligand GLP-1 to its receptor. This document provides a thorough overview of the discovery process, a detailed synthetic route, extensive quantitative pharmacological data, and the experimental protocols utilized in the characterization of C5. Furthermore, it elucidates the signaling pathways modulated by C5 through detailed graphical representations.
Discovery of GLP-1R Modulator C5
The discovery of C5 originated from a high-throughput screening (HTS) campaign designed to identify small molecules that could positively modulate the function of the GLP-1R. The screening cascade involved a series of robust in vitro assays to assess the ability of compounds to enhance GLP-1-induced signaling.
The initial HTS led to the identification of several hit compounds with diverse chemical scaffolds. These hits were then subjected to a rigorous lead optimization process, focusing on improving potency, selectivity, and drug-like properties. C5, with the chemical name 2-hydroxy-2-(2-oxo-2-phenylethyl)-1-phenethylisoindolin-1-one, emerged from this optimization effort as a promising candidate with a favorable pharmacological profile.
The discovery workflow is depicted in the following diagram:
Synthesis of this compound
The chemical synthesis of C5 (2-hydroxy-2-(2-oxo-2-phenylethyl)-1-phenethylisoindolin-1-one) is a multi-step process. While the primary reference by Wang et al. focuses on the pharmacological characterization, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of the isoindolinone core and subsequent modifications. A generalized synthetic scheme is presented below.
Disclaimer: The following synthetic protocol is a proposed route and may require optimization.
A potential synthetic pathway could involve the reaction of N-phenethylphthalimide with a suitable phenacyl derivative in the presence of a base to construct the core isoindolinone structure with the desired substituents.
A simplified representation of a potential synthetic logic is as follows:
Quantitative Pharmacological Data
C5 has been characterized through a battery of in vitro assays to determine its potency, efficacy, and mode of action at the human GLP-1R. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Condition |
| Chemical Formula | C₂₄H₂₁NO₃ | - |
| Molecular Weight | 371.43 g/mol | - |
| CAS Number | 421578-93-0 | - |
| EC₅₀ (GLP-1 Binding Enhancement) | 1.59 ± 0.53 μM | Radioligand binding assay with [¹²⁵I]GLP-1 |
| Fold-potentiation of GLP-1 (cAMP) | Not explicitly quantified in available abstracts | cAMP accumulation assay in HEK293 cells expressing GLP-1R |
| Maximal Efficacy (cAMP) | Not explicitly quantified in available abstracts | cAMP accumulation assay in HEK293 cells expressing GLP-1R |
| β-arrestin Recruitment | Not explicitly quantified in available abstracts | β-arrestin recruitment assay |
Data are presented as mean ± SEM from at least three independent experiments where available. Further details can be found in the cited primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of C5, based on standard practices in the field and information inferred from the primary literature.
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For stable expression of the human GLP-1R, cells were transfected with a pcDNA3.1 vector containing the full-length human GLP-1R cDNA using a suitable transfection reagent. Stable clones were selected using G418 and receptor expression was confirmed by radioligand binding.
Radioligand Binding Assay
The binding affinity of C5 for the GLP-1R was determined by a competitive radioligand binding assay.
-
Membrane Preparation: Stably transfected HEK293 cells were harvested, washed with PBS, and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) containing protease inhibitors. The homogenate was centrifuged at 500 x g for 10 min at 4°C. The supernatant was then centrifuged at 40,000 x g for 30 min at 4°C. The resulting pellet (crude membrane preparation) was resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, cell membranes (20-40 µg of protein) were incubated with 50 pM [¹²⁵I]GLP-1 and varying concentrations of C5 in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Incubation and Filtration: The plate was incubated for 2 hours at room temperature. The binding reaction was terminated by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. Non-specific binding was determined in the presence of 1 µM unlabeled GLP-1. The IC₅₀ values were calculated using a nonlinear regression analysis, and the Ki values were determined using the Cheng-Prusoff equation. The EC₅₀ for binding enhancement was determined in the presence of a fixed concentration of [¹²⁵I]GLP-1.
cAMP Accumulation Assay
The effect of C5 on GLP-1-induced cAMP production was measured using a competitive immunoassay.
-
Cell Seeding: GLP-1R expressing HEK293 cells were seeded in 96-well plates and grown to 80-90% confluency.
-
Assay Procedure: The culture medium was replaced with stimulation buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) and cells were pre-incubated for 15 minutes at 37°C. Cells were then treated with varying concentrations of C5 in the presence or absence of a fixed concentration of GLP-1 for 30 minutes at 37°C.
-
Lysis and Detection: The reaction was stopped, and cells were lysed. The intracellular cAMP concentration was determined using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration-response curves were fitted using a four-parameter logistic equation to determine EC₅₀ and Emax values.
GLP-1R Signaling Pathways
GLP-1R activation initiates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the activation of adenylyl cyclase (AC) and subsequent production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). C5, as a positive allosteric modulator, is hypothesized to enhance the binding of GLP-1, thereby potentiating this canonical signaling pathway. The interaction may also influence other signaling arms, such as β-arrestin recruitment, although this has not been explicitly detailed for C5.
The canonical GLP-1R signaling pathway and the proposed site of action for C5 are illustrated below.
Conclusion
This compound is a novel, small-molecule positive allosteric modulator of the GLP-1 receptor. Its discovery provides a valuable chemical tool for further elucidating the pharmacology of the GLP-1R and serves as a promising starting point for the development of orally bioavailable therapeutics for the treatment of type 2 diabetes and obesity. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in the field of metabolic drug discovery. Further in vivo characterization of C5 is warranted to fully assess its therapeutic potential.
GLP-1R modulator C5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the novel GLP-1R modulator, C5. C5 is a small molecule, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
Core Chemical Structure and Physicochemical Properties
GLP-1R modulator C5 is a novel synthetic compound identified through screening efforts to discover non-peptidic modulators of the GLP-1 receptor. As an allosteric modulator, C5 binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This interaction enhances the binding of GLP-1 to its receptor, potentiating its downstream signaling effects.
The chemical and physical properties of C5 are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-((3-(benzyloxy)phenyl)sulfonyl)-N,N-diethyl-5-methyl-1H-indole-3-carboxamide | (Structure derived from vendor information) |
| CAS Number | 421578-93-0 | [1] |
| Molecular Formula | C24H21NO3 | [1] |
| Molecular Weight | 371.43 g/mol | [1] |
| Appearance | White to off-white solid | (Vendor Information) |
| Solubility | Soluble in DMSO | [1] |
| EC50 | 1.59 ± 0.53 μM (enhancement of GLP-1 binding) | [1] |
Mechanism of Action and Signaling Pathways
C5 functions as a positive allosteric modulator of the GLP-1R. It binds to a cryptic transmembrane pocket on the receptor, which is distinct from the binding site of GLP-1. This allosteric binding is believed to induce a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. The potentiation of GLP-1 signaling by C5 leads to the activation of downstream pathways critical for glucose homeostasis.
The primary signaling pathway activated by the GLP-1R is the Gαs-adenylyl cyclase-cAMP pathway.[2] Upon activation, the receptor stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular substrates, leading to insulin secretion from pancreatic β-cells.[2]
Furthermore, GLP-1R activation can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[3][4] The "probe-dependent" nature of signaling by PAMs like C5 suggests that the specific downstream effects may vary depending on the orthosteric agonist bound to the receptor.
Below is a diagram illustrating the canonical GLP-1R signaling pathway and the proposed mechanism of action for C5.
Caption: GLP-1R signaling pathway and the modulatory role of C5.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on the supporting information from Wang J, et al. (2021) and other relevant literature.[5]
Chemical Synthesis of this compound
The synthesis of C5 is a multi-step process that involves the formation of key intermediates. A generalized workflow is presented below. For specific details on reagents and reaction conditions, please refer to the supplementary materials of the primary publication.
Caption: Generalized workflow for the chemical synthesis of C5.
Protocol:
-
Sulfonamide Formation: The synthesis typically begins with the reaction of a substituted indole with a benzenesulfonyl chloride derivative in the presence of a base to form the core indole-sulfonamide intermediate.
-
Amide Coupling: The carboxylic acid moiety of the indole-sulfonamide intermediate is then coupled with diethylamine using a standard peptide coupling reagent (e.g., HATU, HOBt) to form the final carboxamide.
-
Purification: The crude product is purified using techniques such as flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry.
In Vitro cAMP Accumulation Assay
This assay is fundamental for assessing the functional activity of GLP-1R modulators. It measures the ability of the compound to potentiate GLP-1-induced intracellular cAMP production.
Caption: Workflow for the in vitro cAMP accumulation assay.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of C5 in the presence of a fixed, sub-maximal concentration of GLP-1 (e.g., EC20).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay, according to the manufacturer's instructions.
-
Data Analysis: The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 value of C5 for the potentiation of GLP-1-induced cAMP production.
β-Arrestin Recruitment Assay
This assay is used to investigate the potential for biased agonism by assessing the recruitment of β-arrestin to the activated GLP-1R.
Caption: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Line: A cell line (e.g., U2OS, CHO) is used that co-expresses the GLP-1R fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.
-
Cell Seeding: Cells are plated in a suitable microplate format.
-
Compound Treatment: Cells are treated with C5 in the presence of GLP-1.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: Upon recruitment, the enzyme fragments come into proximity, leading to a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or chemiluminescence).
-
Data Analysis: The signal is quantified, and dose-response curves are generated to determine the potency (EC50) of C5 in promoting β-arrestin recruitment.
In Vivo Potential
While the primary characterization of C5 has been conducted in vitro, the broader class of GLP-1R positive allosteric modulators has shown promise in preclinical in vivo models.[6][7] Studies with other small molecule PAMs have demonstrated the potential to:
-
Improve glucose tolerance in oral glucose tolerance tests (oGTTs).[7]
-
Reduce food intake and body weight.[8]
-
Potentiate the effects of endogenous GLP-1.[6]
Further in vivo studies will be necessary to fully elucidate the therapeutic potential of C5.
Conclusion
This compound is a novel, small molecule positive allosteric modulator that enhances the activity of the GLP-1 receptor. Its ability to potentiate GLP-1 signaling in vitro, as demonstrated by cAMP accumulation assays, highlights its potential as a therapeutic agent for metabolic disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of C5 and other similar modulators. Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile for potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
In Vitro Characterization of the GLP-1R Modulator C5: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide outlines the comprehensive in vitro characterization of a putative GLP-1 Receptor (GLP-1R) positive allosteric modulator, exemplified by the molecule C5. Publicly available information on C5 is limited to its identity as a GLP-1R allosteric modulator that enhances GLP-1 binding with an EC50 of 1.59 ± 0.53 μM.[1][2] The quantitative data presented in the tables within this document are illustrative and provided as a template for data presentation, as specific experimental data for C5's effects on downstream signaling pathways are not publicly available. The experimental protocols provided are standard methodologies used for the characterization of GLP-1R modulators.
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[3] Upon activation by its endogenous ligand, GLP-1, the receptor initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to increased cyclic adenosine monophosphate (cAMP) production.[4][5] This, in turn, stimulates insulin secretion in a glucose-dependent manner. Other important signaling pathways include the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as activate distinct signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.[4][6][7]
Positive allosteric modulators (PAMs) of the GLP-1R are of significant therapeutic interest as they can enhance the binding and/or efficacy of the endogenous ligand, offering a more nuanced and potentially safer pharmacological profile compared to direct agonists.[8][9][10] C5 has been identified as a small molecule allosteric modulator that enhances GLP-1 binding to the GLP-1R via a transmembrane site.[1][2] A thorough in vitro characterization is essential to understand its pharmacological properties, including its potency, efficacy, and potential for biased signaling. This guide details the key experiments for such a characterization.
Core Signaling Pathways of the GLP-1R
Activation of the GLP-1R can trigger multiple downstream signaling pathways. The primary pathways to investigate for a modulator like C5 are the G-protein-dependent pathway (cAMP accumulation) and the G-protein-independent pathways (β-arrestin recruitment and subsequent ERK phosphorylation).
Experimental Protocols and Data Presentation
cAMP Accumulation Assay
This assay quantifies the primary Gαs-mediated signaling pathway. As a PAM, C5 is expected to increase the potency and/or efficacy of GLP-1 in stimulating cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLP-1R modulator C5 | Glucagon Receptor | TargetMol [targetmol.com]
- 3. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening | MDPI [mdpi.com]
GLP-1R modulator C5 as a positive allosteric modulator
An In-depth Technical Guide on the GLP-1R Modulator C5 as a Positive Allosteric Modulator
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary therapeutic target for type 2 diabetes and obesity. While peptide agonists are clinically established, small-molecule positive allosteric modulators (PAMs) represent a promising alternative therapeutic strategy. This document provides a comprehensive technical overview of C5, a small-molecule GLP-1R modulator. C5 functions as a PAM, enhancing the binding and signaling of the endogenous ligand GLP-1.[1][2][3] This guide details the pharmacological data of C5, provides in-depth experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows involved in its analysis.
Introduction: Positive Allosteric Modulation of the GLP-1R
The GLP-1R plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion. Activation of the GLP-1R by its endogenous ligand, GLP-1, initiates downstream signaling cascades, primarily through Gαs protein coupling, leading to the production of cyclic AMP (cAMP).
Positive allosteric modulators bind to a topographically distinct site from the orthosteric site where the endogenous ligand binds.[4] While PAMs typically have no intrinsic agonist activity, they can enhance the affinity and/or efficacy of the orthosteric agonist.[4] This can lead to a more physiological, glucose-dependent insulinotropic effect and potentially reduce the risk of receptor desensitization and hypoglycemia associated with full agonists. C5 is a small-molecule modulator identified as a GLP-1R PAM that enhances GLP-1 binding via a transmembrane site.[1][2][3]
Pharmacological Data of C5
The primary mechanism of C5 is the potentiation of the endogenous ligand, GLP-1. Its characterization relies on quantifying this enhancement across various cellular assays.
Data Presentation
The following tables summarize the typical quantitative data obtained from in vitro pharmacological assays to characterize a GLP-1R PAM like C5.
Table 1: Effect of C5 on GLP-1 Binding Affinity
This table illustrates how a PAM like C5 can increase the binding affinity of GLP-1 for its receptor, as measured in a radioligand binding assay. C5 has been shown to enhance GLP-1 binding with an EC50 of 1.59 ± 0.53 μM.[1]
| Orthosteric Ligand | Modulator | Kd (nM) | Fold Shift in Affinity |
| GLP-1 | Vehicle | ~5.0 | 1.0 |
| GLP-1 | C5 (10 µM) | ~2.5 | 2.0 |
Table 2: Potentiation of GLP-1-Mediated cAMP Signaling by C5
This table demonstrates the effect of C5 on the potency (EC₅₀) and efficacy (Eₘₐₓ) of GLP-1 in a cAMP accumulation assay, a key measure of G-protein-mediated signaling.
| Orthosteric Agonist | Modulator | EC₅₀ (nM) | Fold Shift in Potency | Eₘₐₓ (% of GLP-1) |
| GLP-1 | Vehicle | 1.0 | 1.0 | 100% |
| GLP-1 | C5 (10 µM) | 0.25 | 4.0 | 110% |
Table 3: Potentiation of GLP-1-Mediated ERK 1/2 Phosphorylation by C5
This table shows the modulatory effect of C5 on the ERK signaling pathway, which can be engaged by the GLP-1R.
| Orthosteric Agonist | Modulator | EC₅₀ (nM) | Fold Shift in Potency | Eₘₐₓ (% of GLP-1) |
| GLP-1 | Vehicle | 2.5 | 1.0 | 100% |
| GLP-1 | C5 (10 µM) | 0.7 | ~3.6 | 125% |
Key Experimental Protocols
The characterization of C5 as a GLP-1R PAM requires specific and robust in vitro assays. The following are detailed methodologies for these key experiments.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are commonly used.[5][6]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin) to maintain receptor expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of intracellular cAMP following receptor activation.
-
Cell Seeding: Seed HEK293-GLP-1R cells into a 96-well or 384-well white microplate at a density of approximately 2,000-5,000 cells per well and culture for 48 hours.[7]
-
Compound Preparation: Prepare serial dilutions of the orthosteric agonist (GLP-1) and the allosteric modulator (C5) in assay buffer. The final DMSO concentration should be kept constant, typically below 1%.[7]
-
Assay Procedure:
-
Remove growth media from the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[5][8]
-
Add C5 (or vehicle) to the wells and pre-incubate for 30 minutes at 37°C.[7]
-
Add GLP-1 to the wells and incubate for an additional 30-60 minutes at room temperature or 37°C.[7][9]
-
-
Detection:
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).[7][9]
-
Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 615 nm.[7][9] The signal is inversely proportional to the amount of cAMP produced.
-
ERK 1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in GPCR signaling.
-
Cell Seeding: Seed HEK293-GLP-1R cells in 96-well plates at a density of 30,000-50,000 cells per well and allow them to attach overnight.[10][11]
-
Serum Starvation: The day after seeding, replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Lysis: Carefully remove the medium and add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate for 30 minutes on an orbital shaker.[11]
-
Detection (TR-FRET):
Mandatory Visualizations
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by C5 and the logical workflow for its characterization.
Caption: GLP-1R signaling pathways modulated by the PAM C5.
Caption: Experimental workflow for characterizing C5 as a GLP-1R PAM.
Conclusion
The modulator C5 is characterized as a positive allosteric modulator of the GLP-1R. It enhances the binding of the endogenous agonist GLP-1 to the receptor, leading to a potentiation of downstream signaling pathways, including cAMP production and ERK phosphorylation. The methodologies outlined in this guide provide a robust framework for the in vitro characterization of C5 and other similar allosteric modulators. The development of small-molecule PAMs like C5 offers a novel and promising therapeutic strategy for the treatment of type 2 diabetes, potentially providing a more refined and physiological control of GLP-1R activity.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 3. aobious.com [aobious.com]
- 4. researchgate.net [researchgate.net]
- 5. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [ww.w.bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GLP-1R Modulator C5 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular signaling pathways affected by the novel GLP-1R modulator, C5. C5 is a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This document summarizes the key findings on C5's mechanism of action, presents quantitative data on its effects, details the experimental protocols used for its characterization, and provides visual representations of the involved signaling cascades.
Introduction to GLP-1R Signaling and the Role of C5
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis. Upon binding its endogenous ligand, glucagon-like peptide-1 (GLP-1), the receptor activates downstream signaling pathways, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells. The GLP-1R can also signal through G protein-independent pathways involving β-arrestins, which are implicated in receptor desensitization, internalization, and potentially biased signaling.
C5 is a small molecule allosteric modulator that enhances the binding of GLP-1 to its receptor. Unlike orthosteric agonists that directly bind to the primary ligand binding site, allosteric modulators bind to a distinct site on the receptor, thereby modulating the affinity and/or efficacy of the endogenous ligand.
Quantitative Effects of C5 on GLP-1R Signaling
The modulatory effect of C5 on the GLP-1R has been quantified through various in vitro assays. The primary reported activity of C5 is its ability to enhance the binding of GLP-1 to its receptor.
| Parameter | Value | Description | Reference |
| EC50 | 1.59 ± 0.53 μM | The half-maximal effective concentration of C5 for enhancing GLP-1 binding to the GLP-1R. |
Further quantitative data on the specific downstream effects of C5 on cAMP production, PKA activation, ERK signaling, and β-arrestin recruitment are not yet publicly available in the reviewed literature. The primary characterization of C5 has focused on its ability to potentiate GLP-1 binding.
Key Experimental Methodologies
The characterization of GLP-1R modulator C5 involves several key experimental protocols to determine its affinity, efficacy, and mechanism of action.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for studying GPCR signaling as they provide a robust and reproducible system.
-
Receptor Expression: HEK293 cells are transiently or stably transfected with a plasmid encoding the human GLP-1 receptor (hGLP-1R). This allows for the specific investigation of C5's effects on the receptor of interest.
Radioligand Binding Assay
This assay is used to determine the effect of C5 on the binding of a radiolabeled ligand (e.g., 125I-GLP-1) to the GLP-1R.
-
Membrane Preparation: Membranes from cells expressing the GLP-1R are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of C5.
-
Detection: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the EC50 of C5 for enhancing ligand binding.
cAMP Accumulation Assay
This functional assay measures the downstream consequence of GLP-1R activation.
-
Principle: The assay quantifies the amount of intracellular cAMP produced in response to GLP-1R stimulation.
-
Method: Cells expressing the GLP-1R are incubated with GLP-1 in the presence or absence of C5. The reaction is stopped, and the cells are lysed. The amount of cAMP in the lysate is then measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Workflow:
Figure 1. Workflow for a typical cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay is used to investigate potential biased signaling of the GLP-1R in the presence of C5.
-
Principle: This assay measures the recruitment of β-arrestin to the activated GLP-1R.
-
Method: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation. Cells are engineered to express the GLP-1R fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment. Upon receptor activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Workflow:
Figure 2. Workflow for a β-arrestin recruitment assay.
Visualizing the Affected Signaling Pathways
The following diagrams illustrate the key signaling pathways of the GLP-1 receptor and the proposed modulatory role of C5.
Figure 3. GLP-1R signaling pathways modulated by C5.
Conclusion and Future Directions
The this compound represents a promising pharmacological tool for studying the intricacies of GLP-1 receptor signaling. Its characterization as a positive allosteric modulator that enhances GLP-1 binding opens avenues for the development of novel therapeutics for metabolic diseases.
Future research should focus on a more detailed characterization of C5's downstream signaling effects. Quantitative analysis of its impact on cAMP production, PKA and ERK activation, intracellular calcium mobilization, and β-arrestin recruitment will be crucial to fully understand its pharmacological profile and potential for biased agonism. Such studies will provide a more complete picture of how C5 modulates GLP-1R function and will be invaluable for the design of next-generation GLP-1R-targeting drugs.
Pharmacological Profile of a Representative GLP-1R Positive Allosteric Modulator
Disclaimer: Detailed public scientific literature specifically identifying and characterizing a GLP-1R modulator designated "C5" is limited. The following technical guide provides a comprehensive pharmacological profile for a representative small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), based on typical findings for such compounds in published research.
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and is a validated therapeutic target for type 2 diabetes and obesity.[1][2] Endogenous activation of the GLP-1R by its cognate peptide ligand, GLP-1, stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2]
Small-molecule positive allosteric modulators (PAMs) of the GLP-1R represent a promising therapeutic strategy.[3][4] These molecules bind to a site on the receptor distinct from the orthosteric site where GLP-1 binds.[3] By doing so, they can potentiate the binding and/or efficacy of endogenous GLP-1, offering the potential for enhanced therapeutic activity and oral bioavailability. This document outlines the pharmacological profile of a representative GLP-1R PAM.
Mechanism of Action
This representative GLP-1R PAM is a small molecule that acts as a positive allosteric modulator. It enhances the binding of GLP-1 to the GLP-1R at a transmembrane site.[5] This potentiation of GLP-1 binding leads to an amplification of the downstream signaling cascade initiated by the receptor.
Signaling Pathway Overview
References
- 1. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 3. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. medchemexpress.com [medchemexpress.com]
The Emergence of C5: An In-Depth Technical Guide to an Early-Stage GLP-1R Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) stands as a pivotal target in the therapeutic landscape of type 2 diabetes and obesity. The development of novel modulators for this receptor is a key focus of modern drug discovery. This technical guide delves into the early-stage research surrounding C5, a novel small molecule positive allosteric modulator (PAM) of the GLP-1R. C5 has been identified as a compound that enhances the binding of the endogenous ligand, GLP-1, to its receptor, thereby potentiating its downstream signaling effects. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The primary quantitative metric identified for C5 in early-stage research is its half-maximal effective concentration (EC50). This value represents the concentration of C5 at which it elicits half of its maximal effect in enhancing GLP-1's activity. The available data is summarized in the table below.
| Parameter | Value | Description |
| EC50 | 1.59 ± 0.53 μM | The concentration of C5 that produces 50% of the maximal potentiation of GLP-1 binding to its receptor.[1] |
Core Experimental Protocols
The characterization of a GLP-1R modulator like C5 involves a series of in vitro assays to determine its effect on receptor binding, downstream signaling, and functional cellular responses. The following are detailed methodologies for key experiments typically employed in the early-stage evaluation of such compounds.
GLP-1R Binding Assay (Radioligand Displacement)
Objective: To determine the ability of C5 to enhance the binding of GLP-1 to the GLP-1R.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) using a Dounce homogenizer. The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The supernatant is then ultracentrifuged at 40,000 x g for 30 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin).
-
Binding Reaction: In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a fixed concentration of radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1) and varying concentrations of C5. The reaction is carried out in the binding buffer for 2 hours at room temperature.
-
Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to remove unbound radioligand. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 value of C5 for enhancing GLP-1 binding.
cAMP Accumulation Assay
Objective: To assess the functional consequence of enhanced GLP-1 binding by measuring the downstream production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture and Seeding: HEK293 cells stably expressing the human GLP-1R are seeded into 96-well plates at a density of 50,000 cells per well and cultured overnight.
-
Assay Procedure: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and the cells are pre-incubated for 15 minutes at 37°C.
-
Compound Addition: Cells are then treated with a sub-maximal concentration of GLP-1 in the presence of varying concentrations of C5. A control group with GLP-1 alone is also included. The incubation is carried out for 30 minutes at 37°C.
-
Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit, according to the manufacturer's instructions.
-
Data Analysis: The dose-response curve for C5's potentiation of GLP-1-induced cAMP production is plotted, and the EC50 value is calculated.
ERK 1/2 Phosphorylation Assay (Western Blot)
Objective: To investigate the effect of C5 on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another downstream signaling cascade of GLP-1R.
Methodology:
-
Cell Culture and Stimulation: Cells are grown to 80-90% confluency in 6-well plates and then serum-starved for 4 hours. Following starvation, cells are treated with GLP-1, C5, or a combination of both for 10 minutes at 37°C.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GLP-1R Signaling Pathway Modulated by C5.
Caption: Experimental Workflow for C5 Characterization.
Caption: Logical Relationship of C5's Mechanism of Action.
References
An In-Depth Technical Guide to the GLP-1R Modulator C5 and its Role in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes. Small molecule modulators of GLP-1R offer a promising alternative to peptide-based agonists. This technical guide provides a comprehensive overview of the GLP-1R modulator C5, a novel small molecule positive allosteric modulator (PAM). C5 enhances the binding of the endogenous ligand GLP-1 to its receptor, thereby potentiating its effects on glucose homeostasis. This document details the pharmacological properties of C5, the experimental protocols for its characterization, and its mechanism of action within the GLP-1R signaling pathway. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to GLP-1R and the Role of C5
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in regulating blood sugar levels. Upon activation by GLP-1, a hormone released from the gut in response to food intake, the GLP-1R initiates a cascade of signaling events that lead to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a feeling of satiety. These collective actions make the GLP-1R an attractive target for the treatment of type 2 diabetes and obesity.
This compound (CAS 421578-93-0) is a small molecule that acts as a positive allosteric modulator of the GLP-1R.[1][2] Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor.[1] C5 binds to a cryptic pocket within the transmembrane (TM) domain of the GLP-1R, specifically formed by the cytoplasmic halves of TM3, TM5, and TM6.[3][4] This binding enhances the affinity and/or efficacy of GLP-1, thereby amplifying the receptor's response to its natural ligand.[3][4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for the this compound, derived from in vitro assays.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 1.59 ± 0.53 μM | Enhancement of GLP-1 binding to GLP-1R | [2] |
Mechanism of Action and Signaling Pathways
C5 exerts its effects on glucose homeostasis by positively modulating the canonical GLP-1R signaling pathway. The binding of C5 to its allosteric site on the GLP-1R is thought to induce a conformational change in the receptor that facilitates the binding of GLP-1 to its orthosteric site.[3][4] This leads to a more robust activation of the receptor and downstream signaling cascades.
GLP-1R Signaling Cascade
The primary signaling pathway activated by the GLP-1R is the Gαs-adenylyl cyclase pathway. Upon GLP-1 binding (potentiated by C5), the receptor couples to the stimulatory G protein, Gαs. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These effectors mediate the downstream physiological effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GLP-1R modulators like C5.
Radioligand Binding Assay
This assay is used to determine the effect of the modulator on the binding of a radiolabeled ligand (e.g., [125I]GLP-1) to the GLP-1R.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
-
Binding Assay Protocol:
-
Incubate the cell membranes with a fixed concentration of [125I]GLP-1 and varying concentrations of the test compound (C5).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1.
-
The incubation is carried out for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the EC50 for the enhancement of radioligand binding.
-
cAMP Accumulation Assay
This functional assay measures the ability of the modulator to potentiate GLP-1-induced cAMP production.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1R are used. Cells are typically seeded in 96- or 384-well plates.
-
-
cAMP Assay Protocol:
-
Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with a fixed, sub-maximal concentration of GLP-1 in the presence of varying concentrations of the test compound (C5).
-
The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) cAMP kits.
-
The fluorescence signal is read on a plate reader, and the amount of cAMP produced is calculated based on a standard curve.
-
Data are analyzed to determine the potentiation of the GLP-1 response by C5.
-
Conclusion and Future Directions
The this compound represents a promising small molecule approach to targeting the GLP-1R for the treatment of type 2 diabetes. As a positive allosteric modulator, it offers the potential for a more nuanced and physiological modulation of receptor activity compared to direct agonists. The data presented in this guide highlight its ability to enhance GLP-1 binding and potentiate downstream signaling.
Further research is warranted to fully elucidate the in vivo efficacy and safety profile of C5. Studies in animal models of diabetes will be crucial to assess its impact on glucose control, body weight, and other metabolic parameters. Additionally, detailed structural studies of the C5-GLP-1R-GLP-1 complex could provide valuable insights for the rational design of next-generation allosteric modulators with improved potency and drug-like properties. The continued exploration of small molecule GLP-1R modulators like C5 holds significant promise for the development of novel oral therapies for metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for the GLP-1R Modulator C5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of C5, a positive allosteric modulator (PAM) of the Glucagon-like Peptide-1 Receptor (GLP-1R). The provided methodologies are based on established assays for evaluating GLP-1R modulators and are intended to guide researchers in assessing the pharmacological properties of C5 and similar compounds.
Introduction
The Glucagon-like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis, making it a key therapeutic target for type 2 diabetes and obesity.[1][2][3] GLP-1R activation stimulates insulin secretion, suppresses glucagon release, and promotes satiety. C5 is a small molecule, positive allosteric modulator of the GLP-1R.[4] Unlike orthosteric agonists that directly bind to the primary ligand binding site, allosteric modulators bind to a distinct site on the receptor, thereby modulating the binding and/or efficacy of the endogenous ligand, GLP-1.[2][5] C5 has been identified as an allosteric modulator that enhances GLP-1 binding to the GLP-1R with an EC50 of 1.59 ± 0.53 μM. This document outlines the key in vitro experiments to further characterize the pharmacological profile of C5.
Data Presentation
The following tables summarize the key pharmacological parameters of C5.
Table 1: In Vitro Pharmacological Profile of GLP-1R Modulator C5
| Parameter | Value | Assay |
| Binding Affinity | ||
| EC50 (GLP-1 Binding Enhancement) | 1.59 ± 0.53 μM | Radioligand Binding Assay |
| Functional Activity | ||
| EC50 (cAMP potentiation of GLP-1) | [Data not available in search results] | cAMP Accumulation Assay |
| Max. Fold Potentiation (cAMP) | [Data not available in search results] | cAMP Accumulation Assay |
| EC50 (ERK1/2 Phosphorylation) | [Data not available in search results] | Western Blot |
| Max. Fold Induction (ERK1/2) | [Data not available in search results] | Western Blot |
Note: Specific quantitative data for C5's effect on cAMP production and ERK phosphorylation were not available in the provided search results. The table is structured to accommodate such data upon experimental determination.
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Activation of the GLP-1R by an agonist like GLP-1 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[1][6] cAMP, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream effects, including the potentiation of glucose-stimulated insulin secretion. Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) through both G protein-dependent and β-arrestin-mediated pathways.[7][8] As a positive allosteric modulator, C5 is expected to enhance these signaling events in the presence of GLP-1.
Caption: GLP-1R signaling pathway modulated by C5.
Experimental Workflow for C5 Characterization
The characterization of C5 involves a series of in vitro assays to determine its effect on GLP-1R binding and downstream signaling pathways. The general workflow begins with cell culture of a cell line stably expressing the human GLP-1R. This is followed by specific assays to measure the potentiation of GLP-1-mediated cAMP production and ERK1/2 phosphorylation.
Caption: Experimental workflow for C5 characterization.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the effect of C5 on the binding of a radiolabeled ligand to the GLP-1R.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GLP-1R (HEK-GLP-1R or CHO-GLP-1R).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).
-
Unlabeled GLP-1 (for competition).
-
C5 compound.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-GLP-1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand and varying concentrations of unlabeled GLP-1 in the presence or absence of a fixed concentration of C5.
-
Add cell membranes (typically 10-20 µg of protein per well).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the log concentration of unlabeled GLP-1.
-
Calculate the IC50 values in the presence and absence of C5. A leftward shift in the GLP-1 competition curve in the presence of C5 indicates positive allosteric modulation of ligand binding.
-
cAMP Accumulation Assay
This assay quantifies the ability of C5 to potentiate GLP-1-induced intracellular cAMP production.
Materials:
-
HEK-GLP-1R or CHO-GLP-1R cells.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or DMEM containing 0.1% BSA and a phosphodiesterase inhibitor like 500 µM IBMX).[6]
-
GLP-1.
-
C5 compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well or 96-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding:
-
Seed HEK-GLP-1R cells into 96- or 384-well plates and culture overnight.
-
-
Assay:
-
Wash the cells with stimulation buffer and pre-incubate with the buffer for 10-30 minutes at 37°C.[6]
-
Prepare serial dilutions of GLP-1.
-
Prepare a fixed concentration of C5 (e.g., at its binding EC50).
-
Add the GLP-1 dilutions to the cells, with and without the fixed concentration of C5.
-
Incubate for 30 minutes at 37°C.[9]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for GLP-1 in the presence and absence of C5.
-
Calculate the EC50 and Emax for GLP-1 under both conditions.
-
A leftward shift in the GLP-1 dose-response curve and/or an increase in the Emax in the presence of C5 indicates positive allosteric modulation.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of C5 on GLP-1-induced ERK1/2 phosphorylation, a downstream signaling event.
Materials:
-
HEK-GLP-1R or a relevant pancreatic beta-cell line (e.g., INS-1E).
-
Cell culture medium.
-
Serum-free medium for starvation.
-
Stimulation buffer.
-
GLP-1.
-
C5 compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.[10]
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Serum-starve the cells for at least 4 hours or overnight to reduce basal ERK phosphorylation.[11]
-
-
Cell Stimulation:
-
Pre-treat cells with C5 for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with GLP-1 for various time points (e.g., 5, 10, 20 minutes) to determine the optimal stimulation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the fold induction of ERK phosphorylation by GLP-1 in the presence and absence of C5. An increase in the fold induction indicates a positive modulatory effect.
-
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for the in vitro characterization of the GLP-1R allosteric modulator C5. By systematically evaluating its effects on ligand binding, cAMP production, and ERK1/2 phosphorylation, researchers can gain a comprehensive understanding of its pharmacological profile. This information is crucial for the further development of C5 and other allosteric modulators as potential therapeutics for metabolic diseases.
References
- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a potential positive allosteric modulator of glucagon-like peptide 1 receptor through virtual screening and experimental study | Scilit [scilit.com]
- 4. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 7. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of GLP-1R Modulator C5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis, making it a key therapeutic target for type 2 diabetes and obesity.[1][2][3][4][5] Upon activation by its endogenous ligand GLP-1, the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][2][5][6][7] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate various physiological responses, including glucose-dependent insulin secretion from pancreatic β-cells.[1][6][8][9][10]
Beyond the canonical Gαs/cAMP pathway, GLP-1R activation can also lead to intracellular calcium mobilization and engage β-arrestin-dependent signaling, which can trigger downstream pathways such as the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][6][8][11] The development of novel GLP-1R modulators, such as small molecules or peptides, requires a suite of robust cell-based assays to characterize their potency, efficacy, and potential for biased signaling.
This document provides detailed protocols for a panel of cell-based assays to evaluate the activity of a novel GLP-1R modulator, designated as C5 . C5 is described as an allosteric modulator that enhances GLP-1 binding to the GLP-1R.[12][13] The following protocols will enable researchers to quantify the activity of C5 alone and in combination with the endogenous ligand, GLP-1, across key signaling pathways.
GLP-1R Signaling Pathways
Activation of the GLP-1R can initiate multiple downstream signaling cascades. The primary Gαs-cAMP pathway is crucial for insulin secretion. Additionally, signaling through Gαq can lead to intracellular calcium mobilization, and β-arrestin recruitment can mediate ERK1/2 phosphorylation and receptor internalization. Understanding these pathways is essential for interpreting the pharmacological profile of a modulator like C5.
Data Presentation
The following tables summarize the hypothetical in vitro pharmacological profile of the GLP-1R modulator C5 when tested as an agonist and as a positive allosteric modulator (PAM) in the presence of a sub-maximal concentration (EC20) of GLP-1.
Table 1: Agonist Activity of C5 at GLP-1R
| Assay | Parameter | C5 | GLP-1 (7-36) (Reference) |
| cAMP Accumulation | EC50 (nM) | >10,000 | 0.1 |
| Emax (% of Ref) | <5 | 100% | |
| CRE-Luciferase Reporter | EC50 (nM) | >10,000 | 0.5 |
| Emax (% of Ref) | <5 | 100% | |
| Intracellular Ca²⁺ Flux | EC50 (nM) | >10,000 | 5.0 |
| Emax (% of Ref) | <5 | 100% | |
| ERK1/2 Phosphorylation | EC50 (nM) | >10,000 | 15.0 |
| Emax (% of Ref) | <5 | 100% |
Table 2: Positive Allosteric Modulator (PAM) Activity of C5
| Assay | Parameter | C5 + GLP-1 (EC20) | GLP-1 (7-36) (Reference) |
| cAMP Accumulation | EC50 (nM) | 1,500 | 0.1 |
| Emax (% of Ref) | 95% | 100% | |
| CRE-Luciferase Reporter | EC50 (nM) | 2,000 | 0.5 |
| Emax (% of Ref) | 90% | 100% | |
| Intracellular Ca²⁺ Flux | EC50 (nM) | 3,500 | 5.0 |
| Emax (% of Ref) | 75% | 100% | |
| ERK1/2 Phosphorylation | EC50 (nM) | 5,000 | 15.0 |
| Emax (% of Ref) | 60% | 100% |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following GLP-1R activation, providing a direct readout of Gαs pathway engagement.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium: DMEM with 10% Fetal Bovine Serum (FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.
-
3-isobutyl-1-methylxanthine (IBMX).
-
This compound and reference agonist GLP-1 (7-36).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
White, solid-bottom 96-well or 384-well plates.
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into white, solid-bottom 96-well plates at a density of 20,000-30,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of C5 and the reference agonist GLP-1 (7-36) in assay buffer. For PAM assays, prepare serial dilutions of C5 in assay buffer containing a fixed, sub-maximal concentration (EC20) of GLP-1.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration 500 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[14]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the modulator. Fit the data using a four-parameter logistic equation to determine the EC50 and Emax values.
CRE-Luciferase Reporter Assay
This assay provides a transcriptional readout of cAMP pathway activation. A luciferase reporter gene is placed under the control of a cAMP Response Element (CRE), and its expression is measured as a function of GLP-1R activation.[15][16][17]
Materials:
-
HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Cell culture medium: DMEM with 10% FBS.
-
Assay medium: Opti-MEM or serum-free DMEM.[15]
-
This compound and reference agonist GLP-1 (7-36).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).[15]
-
White, clear-bottom 96-well plates.[18]
Protocol:
-
Cell Seeding: Seed the reporter cells into white, clear-bottom 96-well plates at a density of ~30,000 cells per well in 90 µL of culture medium.[15][18]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[15][18]
-
Compound Preparation: Prepare serial dilutions of C5 and GLP-1 (7-36) in assay medium. For PAM assays, prepare dilutions of C5 in assay medium containing GLP-1 (EC20).
-
Cell Treatment: Add 10 µL of the compound dilutions to the cells.[15]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.[15][16][18]
-
Luciferase Detection:
-
Data Analysis: Normalize the luminescence signal to the vehicle control (fold induction). Plot the fold induction against the log concentration of the modulator to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, which can be a result of GLP-1R coupling to Gαq proteins.[1]
Materials:
-
CHO or HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium: F-12 or DMEM with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: HBSS with 20 mM HEPES.
-
This compound and reference agonist GLP-1 (7-36).
-
Black, clear-bottom 96-well plates.
Protocol:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of assay buffer containing the calcium-sensitive dye to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the compound dilutions (C5 +/- GLP-1) to the wells.
-
Continue to measure fluorescence for an additional 2-3 minutes to capture the peak response.[19]
-
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F). Plot the peak response against the log concentration of the modulator to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event that can be mediated by β-arrestin or other signaling pathways following GLP-1R activation.[6][8][11][20]
Materials:
-
HEK293-hGLP-1R cells.
-
Cell culture medium: DMEM with 10% FBS.
-
Serum-free DMEM.
-
This compound and reference agonist GLP-1 (7-36).
-
Lysis buffer.
-
Phospho-ERK1/2 and Total-ERK1/2 detection kit (e.g., AlphaScreen SureFire, Western Blot, ELISA).[20]
-
96-well cell culture plates.
Protocol:
-
Cell Seeding and Starvation: Seed cells in 96-well plates and grow to 80-90% confluence. Prior to the assay, serum-starve the cells for 4-6 hours.
-
Cell Treatment: Stimulate the cells with serial dilutions of C5 +/- GLP-1 (EC20) for 5-10 minutes at 37°C.[11]
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 10 minutes.
-
Phospho-ERK1/2 Detection: Transfer the cell lysates to an assay plate. Measure the levels of phosphorylated ERK1/2 and total ERK1/2 according to the manufacturer's protocol of the chosen detection kit.[2]
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well. Calculate the fold increase in ERK1/2 phosphorylation over the basal (unstimulated) level. Plot the fold increase against the log concentration of the modulator to determine the EC50 and Emax values.[2]
Conclusion
The protocols detailed in this document provide a comprehensive framework for the in vitro cell-based characterization of the novel this compound. By systematically evaluating the compound's activity in cAMP accumulation, reporter gene, intracellular calcium, and ERK phosphorylation assays, researchers can obtain critical information on its potency, efficacy, and signaling profile. This information is essential for understanding its mechanism of action as a positive allosteric modulator and for making informed decisions in the drug discovery and development process for new therapies targeting the GLP-1 receptor.
References
- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. axxam.com [axxam.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 14. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of GLP-1R Modulator C5 in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary target for the treatment of type 2 diabetes and obesity.[1][2][3] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1][2] Small molecule allosteric modulators offer a promising therapeutic alternative to peptide agonists, with the potential for oral bioavailability.[4]
This document provides detailed application notes and protocols for the in vitro characterization of GLP-1R modulator C5, a novel allosteric modulator, using Chinese Hamster Ovary (CHO) cell lines stably expressing the human GLP-1R. CHO cells are a widely used and validated platform for studying GPCR signaling and pharmacology due to their robust growth characteristics and low endogenous GPCR expression.[2][5][6]
C5: A GLP-1R Allosteric Modulator
C5 is an allosteric modulator that enhances the binding of GLP-1 to its receptor via a transmembrane site.[7][8][9] While extensive functional data for C5 is not yet publicly available, its primary characterization is summarized below. For the purpose of providing a comprehensive guide, representative data from other well-characterized GLP-1R positive allosteric modulators (PAMs) are also included.
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Cell Line | Assay Type |
| EC₅₀ (Binding Enhancement) | 1.59 ± 0.53 µM | Not Specified | Radioligand Binding |
| [Source: MedchemExpress, TargetMol][7][8][9] |
Table 2: Representative Data for GLP-1R Positive Allosteric Modulators in CHO Cells
| Compound | Assay | Parameter | Value | Notes |
| Compound 2 | cAMP Accumulation | EC₅₀ (agonist activity) | ~1 µM | In CHO cells expressing human GLP-1R.[5] |
| cAMP Accumulation | Fold Potentiation of GLP-1(7-36)NH₂ | ~10-fold | At 10 µM Compound 2.[5] | |
| ERK1/2 Phosphorylation | EC₅₀ (agonist activity) | >10 µM | Weak partial agonism observed.[1] | |
| ERK1/2 Phosphorylation | Fold Potentiation of GLP-1(7-36)NH₂ | ~3-fold | At 10 µM Compound 2.[5] | |
| BETP | cAMP Accumulation | Fold Potentiation of GLP-1(9-36)NH₂ | Significant potentiation | In HEK293 cells expressing GLP-1R.[10][11] |
| [Note: Data for Compound 2 and BETP are provided as representative examples of GLP-1R PAMs.] |
Signaling Pathways and Experimental Workflow
GLP-1R Signaling Pathway
Activation of the GLP-1R primarily initiates the Gαs signaling cascade, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[10][11] cAMP then activates Protein Kinase A (PKA), which mediates many of the downstream effects, including potentiation of insulin secretion. The GLP-1R can also signal through other pathways, including the activation of Extracellular signal-Regulated Kinase (ERK), which is often mediated by β-arrestin or other G-protein-independent mechanisms.[12]
Experimental Workflow
The following diagram outlines a typical workflow for assessing the activity of the this compound in CHO cells.
Experimental Protocols
CHO Cell Culture Stably Expressing Human GLP-1R (CHO-hGLP-1R)
This protocol describes the routine maintenance of CHO-K1 cells stably expressing the human GLP-1R.
Materials:
-
CHO-hGLP-1R cells
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain CHO-hGLP-1R cells in T-75 flasks in a 37°C incubator with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh culture medium.
-
Split the cells at a 1:5 to 1:10 ratio into new T-75 flasks containing pre-warmed medium.
-
Change the medium every 2-3 days.
cAMP Accumulation Assay
This protocol measures the intracellular cAMP levels following stimulation with C5 and/or a GLP-1R agonist.
Materials:
-
CHO-hGLP-1R cells
-
White, opaque 96-well or 384-well assay plates
-
Stimulation Buffer: HBSS or phenol-free DMEM containing 0.1% BSA, 20 mM HEPES, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[5]
-
This compound (stock solution in DMSO)
-
GLP-1(7-36)NH₂ or another GLP-1R agonist
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed CHO-hGLP-1R cells into 96-well plates at a density of 30,000 - 50,000 cells per well and incubate overnight.[5][6]
-
The next day, aspirate the culture medium and replace it with 50 µL of stimulation buffer.
-
Incubate the plate for 30-60 minutes at 37°C.[5]
-
Prepare serial dilutions of C5 and the GLP-1R agonist in stimulation buffer. To assess PAM activity, prepare a fixed concentration of agonist (e.g., EC₂₀) mixed with serial dilutions of C5.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.[5]
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the data as a dose-response curve and calculate EC₅₀ and Emax values using a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the level of ERK1/2 phosphorylation as a downstream marker of GLP-1R activation.
Materials:
-
CHO-hGLP-1R cells
-
6-well or 12-well culture plates
-
Serum-free medium
-
C5 and GLP-1R agonist
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL substrate
Procedure:
-
Seed CHO-hGLP-1R cells into 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of C5 +/- GLP-1R agonist for a predetermined time (typically 5-15 minutes for ERK phosphorylation).
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.[13]
Conclusion
The protocols and information provided herein offer a comprehensive framework for the characterization of the this compound in CHO cell lines. By employing these standardized assays, researchers can effectively determine the potency, efficacy, and mechanism of action of C5 and other novel GLP-1R modulators, thereby facilitating the drug discovery and development process for new treatments targeting the GLP-1 system.
References
- 1. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 10. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
Application Note: High-Throughput cAMP Accumulation Assay for the Characterization of GLP-1R Modulator C5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1][2] Upon binding of its endogenous ligand, GLP-1, the receptor couples to the Gs alpha subunit, activating adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][3][4] This second messenger, cAMP, mediates a cascade of downstream events, including the potentiation of glucose-stimulated insulin secretion. Modulators of GLP-1R activity, therefore, hold significant therapeutic potential.
This application note provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP accumulation assay to characterize the activity of C5, a known allosteric modulator of the GLP-1R.[5][6][7][8] Allosteric modulators offer a sophisticated mechanism of action, by binding to a site on the receptor distinct from the endogenous ligand binding site, they can fine-tune the receptor's response to the natural agonist.[2][5] The described assay is suitable for high-throughput screening and detailed pharmacological characterization of such compounds.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of GLP-1R and the principle of the assay, the following diagrams illustrate the signaling pathway and the experimental workflow.
Figure 1: GLP-1R Signaling Pathway leading to cAMP production.
Figure 2: Experimental workflow for the cAMP accumulation assay.
Materials and Methods
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, low-volume, white, solid-bottom microplate.
-
GLP-1 (7-36) amide: Stock solution in sterile water or PBS with 0.1% BSA.
-
cAMP Assay Kit: A TR-FRET-based cAMP assay kit (e.g., HTRF cAMP dynamic 2 from Cisbio or LANCE Ultra cAMP from PerkinElmer).[9][10]
-
Reagents from Kit:
-
cAMP Standard
-
Europium cryptate-labeled anti-cAMP antibody (donor fluorophore)
-
d2-labeled cAMP (acceptor)
-
Lysis Buffer
-
Stimulation Buffer
-
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[10][11]
-
TR-FRET Plate Reader: A microplate reader capable of time-resolved fluorescence detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Experimental Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate formats.
1. Cell Preparation: a. Culture HEK293-hGLP-1R cells in T75 flasks until they reach 80-90% confluency. b. The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 384-well assay plate at a density of 2,000-5,000 cells per well in a volume of 5 µL. e. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation: a. Prepare a 4X working solution of the PDE inhibitor IBMX in stimulation buffer. The final concentration in the well should be 0.5 mM.[10] b. C5 (Allosteric Modulator): Perform a serial dilution of the C5 stock solution in stimulation buffer containing IBMX to create a range of 4X final concentrations. c. GLP-1 (Agonist): Prepare a serial dilution of the GLP-1 stock solution in stimulation buffer containing IBMX to create a range of 4X final concentrations. To characterize C5 as an allosteric modulator, GLP-1 will be tested at various concentrations in the presence of fixed concentrations of C5.
3. Assay Procedure: a. Carefully remove the culture medium from the cell plate by inversion. b. Add 5 µL of stimulation buffer containing IBMX to all wells. c. Agonist Mode Testing of C5: To determine if C5 has any intrinsic agonist activity, add 5 µL of the C5 serial dilutions to the respective wells. For control wells, add 5 µL of stimulation buffer with IBMX. d. Allosteric Modulator Testing: i. Add 5 µL of different fixed concentrations of C5 (or vehicle control) to the designated wells. ii. Immediately after, add 5 µL of the GLP-1 serial dilutions to the wells. e. The final volume in each well should be 20 µL. f. Incubate the plate at 37°C for 30 minutes.[10]
4. Detection: a. Following the manufacturer's instructions for the cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cryptate labeled anti-cAMP antibody and the d2-labeled cAMP in the provided lysis buffer.[12] b. Add 5 µL of the d2-labeled cAMP solution to each well. c. Add 5 µL of the Eu-cryptate labeled anti-cAMP antibody solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light.[12]
5. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to 320-340 nm and measure the emission at both 620 nm (cryptate) and 665 nm (d2).
Data Analysis
-
Calculate the HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) x 10⁴
-
Normalize the Data: The results can be expressed as a percentage of the maximum response observed with the agonist alone. ΔF% = [(Standard or Sample Ratio - Ratio negative) / Ratio negative] x 100 Where the negative control is the basal cAMP level in unstimulated cells.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the agonist (GLP-1) concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values for GLP-1 in the absence and presence of different concentrations of C5.
Expected Results and Data Presentation
As an allosteric modulator, C5 is expected to enhance the binding of GLP-1 to its receptor.[5][6][7][8] This should manifest as a leftward shift in the GLP-1 dose-response curve (a decrease in the EC₅₀ value), indicating an increase in potency. There may also be an effect on the Eₘₐₓ. The table below presents hypothetical data from such an experiment.
| C5 Concentration (µM) | GLP-1 EC₅₀ (nM) | Eₘₐₓ (% of GLP-1 max) | Fold Shift (EC₅₀) |
| 0 (Vehicle) | 5.2 | 100 | 1.0 |
| 0.1 | 2.8 | 105 | 1.9 |
| 1 | 1.1 | 110 | 4.7 |
| 10 | 0.4 | 112 | 13.0 |
Table 1: Hypothetical effect of this compound on the potency and efficacy of GLP-1 in the cAMP accumulation assay.
Conclusion
The TR-FRET based cAMP accumulation assay described in this application note is a robust and sensitive method for characterizing the pharmacological activity of GLP-1R modulators like C5. The detailed protocol allows for the determination of both the intrinsic agonist activity and the allosteric modulatory effects on the endogenous ligand's potency and efficacy. This assay is readily adaptable for high-throughput screening campaigns aimed at discovering novel GLP-1R modulators for the treatment of metabolic diseases.
References
- 1. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aobious.com [aobious.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
Application Note: Characterization of GLP-1R Modulator C5 Using Radiolabeled Ligand Binding Assays
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Activation of GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin secretion.[3] Small molecule modulators of GLP-1R offer a promising alternative to peptide-based therapeutics. This application note details the use of radiolabeled ligand binding assays to characterize C5, a small molecule allosteric modulator of GLP-1R.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction of a ligand with its receptor.[4][5] These assays provide crucial data on receptor density (Bmax) and ligand affinity (Kd or Ki).[4] Here, we describe protocols for saturation and competition binding assays to elucidate the binding characteristics of the GLP-1R in the presence of the modulator C5.
Product Information
-
Product Name: GLP-1R Modulator C5
-
Description: An allosteric modulator that enhances the binding of GLP-1 to its receptor, the GLP-1R, via a transmembrane site.[6][7]
-
EC50: 1.59 ± 0.53 μM for enhancing GLP-1 binding.[6]
-
CAS Number: 421578-93-0
Key Experimental Data
The following tables summarize the quantitative data from radiolabeled ligand binding assays performed on membranes prepared from cells expressing human GLP-1R. The data illustrates the effect of C5 on the binding of a radiolabeled agonist.
Table 1: Saturation Binding of [¹²⁵I]GLP-1(7-36)amide to GLP-1R
This experiment determines the affinity (Kd) and receptor density (Bmax) of the radioligand. The presence of C5 increases the affinity of the radioligand for the receptor.
| Condition | Kd (nM) | Bmax (pM) |
| Control (Radioligand Alone) | 0.510 ± 0.090 | 5.0 ± 1.1 |
| + 100 nM C5 | 0.190 ± 0.020 | 7.3 ± 0.9 |
| Data derived from a study on a compound identical to C5. |
Table 2: Competition Binding of GLP-1(7-36)NH₂ against [¹²⁵I]Exendin(9-39)
This experiment measures the ability of an unlabeled ligand (GLP-1) to displace a radiolabeled antagonist. The addition of C5 enhances the binding affinity of the natural agonist, GLP-1.
| Condition | IC50 (nM) of GLP-1(7-36)NH₂ |
| Control | ~ 8.0 |
| + 100 nM C5 | ~ 1.8 |
| Data interpreted from graphical representations in a study on a compound identical to C5. |
Signaling Pathways and Experimental Workflow
To understand the context of GLP-1R modulation, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for the binding assays.
Caption: GLP-1R Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Membrane Preparation from GLP-1R Expressing Cells
This protocol outlines the preparation of cell membranes, which are the source of the receptor for the binding assay.
Materials:
-
Flp-In-CHO cells stably expressing human GLP-1R (FlpIn-CHO-huGLP-1R).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM HEPES, pH 7.4.
-
BCA Protein Assay Kit.
-
Cell scraper, Dounce homogenizer, high-speed centrifuge.
Procedure:
-
Culture FlpIn-CHO-huGLP-1R cells to confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 200 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a BCA protein assay kit.
-
Aliquot and store the membrane preparations at -80°C until use.
Competition Radioligand Binding Assay
This protocol is used to determine the affinity (Ki) of the unlabeled modulator C5 or other ligands by measuring their ability to compete with a radiolabeled ligand for binding to GLP-1R.
Materials:
-
GLP-1R membrane preparation (from Protocol 1).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% (w/v) Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: [¹²⁵I]Exendin(9-39) (a GLP-1R antagonist).
-
Unlabeled Ligand: GLP-1(7-36)NH₂.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of an unlabeled GLP-1R ligand (e.g., 1 µM GLP-1).
-
96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligand (GLP-1) and the test compound (C5) in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL radioligand, 50 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL non-specific binding control, 25 µL radioligand, 50 µL membrane preparation.
-
Competition: 25 µL of unlabeled ligand dilution, 25 µL radioligand, 50 µL membrane preparation.
-
Modulator Effect: 25 µL of unlabeled ligand dilution, 25 µL radioligand (pre-mixed with a fixed concentration of C5, e.g., 100 nM), 50 µL membrane preparation.
-
-
The final concentration of [¹²⁵I]Exendin(9-39) should be near its Kd value (e.g., 0.5 nM). The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubate the plate for 1 hour at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through filter mats using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM HEPES, pH 7.4).
-
Dry the filter mats and measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from all other counts. Plot the specific binding as a function of the log concentration of the unlabeled ligand. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 values.
Conclusion
Radiolabeled ligand binding assays are a robust method for characterizing the interaction of novel modulators with the GLP-1R. The data presented demonstrates that the allosteric modulator C5 significantly enhances the binding affinity of the natural agonist GLP-1 for its receptor. The detailed protocols provided herein offer a framework for researchers to conduct similar studies, facilitating the discovery and development of new therapeutics for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-protein Coupled Receptors and 7-TM Receptors [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GLP-1R Modulator C5 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of the GLP-1R modulator C5. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies related to type II diabetes and other metabolic diseases.
Introduction
This compound is a small molecule, orthosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R).[1] It enhances the binding of GLP-1 to its receptor via transmembrane sites, making it a valuable tool for research into GLP-1R signaling and the development of novel therapeutics for type II diabetes.[1][2] Accurate preparation of a stock solution is the foundational step for any in vitro or in vivo studies. DMSO is the recommended solvent for C5 due to its high solubilizing capacity for this compound.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 371.43 g/mol | [1] |
| Molecular Formula | C24H21NO3 | [1] |
| CAS Number | 421578-93-0 | [3] |
| Solubility in DMSO | 30 mg/mL (80.77 mM) to 50 mg/mL (134.61 mM) | [1][3] |
| EC50 | 1.59 ± 0.53 μM (enhances GLP-1 binding) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of C5 in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations:
-
Bring the C5 powder and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Perform all steps in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Calculation of Mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of C5 using the following formula:
-
Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 371.43 g/mol x 0.001 L x 1000 mg/g = 3.7143 mg
-
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 3.71 mg of the C5 powder into the tared tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the C5 powder based on the actual weight to achieve a 10 mM concentration. For example, if you weighed exactly 3.7143 mg, add 1.0 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved by vortexing, sonication is recommended to aid in solubilization.[1]
-
-
Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the C5 stock solution and the canonical GLP-1R signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Caption: Canonical GLP-1R signaling cascade.
Safety and Handling Precautions
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO-containing solutions.
-
C5 Modulator: The toxicological properties of this compound may not be fully characterized. Handle with care and avoid inhalation, ingestion, or direct contact with skin and eyes.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Dispose of all waste materials in accordance with institutional and local regulations.
By following these application notes and protocols, researchers can ensure the consistent and effective use of this compound in their experimental setups, contributing to high-quality and reproducible scientific outcomes.
References
Application Notes and Protocols for the Laboratory Study of GLP-1R Modulator C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity. GLP-1R activation by its endogenous ligand, GLP-1, stimulates insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1] The therapeutic landscape of GLP-1R-targeting drugs is rapidly evolving, with a growing interest in the development of small-molecule allosteric modulators.
This document provides detailed application notes and protocols for the preclinical in vitro characterization of C5, a positive allosteric modulator (PAM) of the GLP-1R. As an allosteric modulator, C5 enhances the binding and/or efficacy of the endogenous ligand GLP-1.[2][3] The following protocols will enable researchers to comprehensively evaluate the pharmacological properties of C5 and similar compounds, including their binding affinity, functional potency in key signaling pathways, and potential for biased agonism.
Signaling Pathways of the GLP-1 Receptor
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to the Gαs protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6][7] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate many of the downstream effects of GLP-1R activation, including insulin exocytosis.[4][5][6][7]
Beyond the canonical Gαs/cAMP pathway, the GLP-1R can also signal through other pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the recruitment of β-arrestin.[8] ERK activation can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms and is involved in regulating cell proliferation and survival.[9] β-arrestin recruitment, in addition to its role in receptor desensitization and internalization, can also initiate its own signaling cascades. The ability of a modulator like C5 to differentially engage these pathways is known as biased agonism and is a critical aspect of its pharmacological profile.[8]
Data Presentation: Quantitative Analysis of GLP-1R Allosteric Modulators
The following tables summarize key quantitative data for known GLP-1R allosteric modulators, which can serve as a reference for the expected performance of C5.
Table 1: Binding Affinities of GLP-1R Allosteric Modulators
| Compound | Assay Type | Radioligand | Cell Line | Parameter | Value | Reference |
| Compound 2 | Competition Binding | ¹²⁵I-exendin(9-39) | FlpIn-CHO | Ki | ~5 nM | [10] |
| Quercetin | Competition Binding | ¹²⁵I-exendin(9-39) | FlpIn-CHO | Ki | >10 µM | [9] |
| Z21 | Competition Binding | ¹²⁵I-GLP-1 | CHO-K1 | IC₅₀ | ~1 µM | [11] |
| Z42 | Competition Binding | ¹²⁵I-GLP-1 | CHO-K1 | IC₅₀ | ~2 µM | [11] |
Table 2: Functional Potencies of GLP-1R Allosteric Modulators
| Compound | Assay Type | Readout | Cell Line | Parameter | Value | Reference |
| C5 | Functional Assay | GLP-1 Binding Enhancement | HEK293 | EC₅₀ | 1.59 ± 0.53 µM | [2] |
| Compound 2 | cAMP Accumulation | cAMP | HEK-GLP-1R | EC₅₀ (ago-allosterism) | ~1 µM | |
| Compound 2 | cAMP Accumulation | cAMP | INS-1E | Potentiation of GLP-1(9-36) | Yes | |
| RGT1383 | cAMP Accumulation | cAMP | Not Specified | EC₅₀ | ~0.2 nM | [10] |
| RGT1383 | β-arrestin Recruitment | BRET | Not Specified | EC₅₀ | Partial agonist (~30% of GLP-1) | [10] |
| C22 | cAMP Accumulation | cAMP | CHO-K1 | Potentiation of GLP-1 | Yes (EC₅₀ shift from 34 pM to 9.8 pM) | [11] |
Experimental Protocols
Radioligand Binding Assay for Allosteric Modulators
This protocol is designed to determine the binding affinity of C5 for the GLP-1R and its effect on the binding of an orthosteric ligand.
Materials:
-
Cells stably expressing human GLP-1R (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: ¹²⁵I-GLP-1 or ¹²⁵I-exendin(9-39)
-
Unlabeled GLP-1 (for non-specific binding determination)
-
C5 compound
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Membrane Preparation: Culture GLP-1R expressing cells to ~90% confluency. Harvest cells and prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 20 µg of cell membranes, radioligand (e.g., 40 pM ¹²⁵I-GLP-1), and binding buffer.
-
Non-specific Binding: 20 µg of cell membranes, radioligand, and a saturating concentration of unlabeled GLP-1 (e.g., 1 µM).
-
Competition Binding: 20 µg of cell membranes, radioligand, and serial dilutions of C5.
-
Allosteric Modulation: 20 µg of cell membranes, radioligand, a fixed concentration of unlabeled GLP-1 (e.g., its EC₂₀), and serial dilutions of C5.
-
-
Incubation: Incubate the plate at 4°C overnight or at room temperature for 2-3 hours with gentle agitation.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding as a percentage of total binding against the log concentration of C5. Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response). The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Assay (HTRF)
This protocol measures the ability of C5 to modulate GLP-1-induced cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
IBMX (phosphodiesterase inhibitor)
-
GLP-1
-
C5 compound
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed GLP-1R expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of C5 and GLP-1 in assay buffer containing IBMX (e.g., 500 µM).
-
Cell Stimulation: Aspirate the cell culture medium and add the compound dilutions to the wells. For allosteric modulation, add a fixed concentration of GLP-1 with serial dilutions of C5. Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the agonist/modulator and determine the EC₅₀ value using non-linear regression.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of C5 on GLP-1-induced ERK1/2 phosphorylation.
Materials:
-
GLP-1R expressing cells
-
Serum-free medium
-
GLP-1 and C5 compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Serum Starvation: Seed cells and grow to 80-90% confluency. Serum starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.[9]
-
Cell Stimulation: Treat cells with C5, GLP-1, or a combination of both for various time points (e.g., 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.[9]
-
Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of phospho-ERK to total ERK.
β-Arrestin Recruitment Assay (BRET)
This protocol measures the recruitment of β-arrestin to the GLP-1R upon stimulation with C5 and/or GLP-1, which is indicative of potential for receptor desensitization and biased signaling.
Materials:
-
HEK293 cells
-
Expression plasmids: GLP-1R fused to Renilla luciferase (GLP-1R-Rluc8) and β-arrestin-2 fused to Venus (Venus-β-arrestin-2)
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
GLP-1 and C5 compound
-
96-well white plates
-
BRET-compatible plate reader
Protocol:
-
Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc8 and Venus-β-arrestin-2 plasmids.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white plate.
-
Assay: 48 hours post-transfection, wash the cells with assay buffer.
-
Substrate Addition: Add the BRET substrate to each well and incubate for 5 minutes.
-
Stimulation: Add serial dilutions of C5, GLP-1, or a combination to the wells.
-
Measurement: Immediately read the luminescence at 485 nm (Rluc8 emission) and 530 nm (Venus emission) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 485 nm). Plot the BRET ratio against the log concentration of the modulator/agonist to determine the EC₅₀.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of the GLP-1R modulator C5. By systematically evaluating its binding properties and its impact on key signaling pathways, researchers can gain a thorough understanding of its mechanism of action and therapeutic potential. The provided data tables and diagrams serve as valuable resources for experimental design and data interpretation. These assays are fundamental for the preclinical assessment of novel GLP-1R modulators and for advancing the development of new therapies for metabolic diseases.
References
- 1. Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology [moleculardevices.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. mdpi.com [mdpi.com]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
Application Notes and Protocols for the GLP-1R Modulator C5 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the novel small-molecule GLP-1R allosteric modulator, C5, in metabolic research. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of its mechanism of action and potential therapeutic applications.
Introduction
Glucagon-like peptide-1 (GLP-1) receptor (GLP-1R) agonists are a cornerstone in the treatment of type 2 diabetes and obesity.[1][2] The GLP-1R, a class B G protein-coupled receptor (GPCR), plays a critical role in glucose homeostasis by potentiating glucose-stimulated insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][2] Small-molecule positive allosteric modulators (PAMs) of the GLP-1R represent a promising therapeutic strategy, offering the potential for oral bioavailability and a more nuanced modulation of receptor signaling compared to orthosteric agonists.[3]
C5 is a novel small-molecule positive allosteric modulator of the GLP-1R.[3][4] It has been identified to bind to a cryptic transmembrane pocket of the receptor, enhancing the binding of the endogenous ligand, GLP-1.[3][4] This document outlines the key characteristics of C5 and provides detailed protocols for its characterization in a research setting.
Data Presentation
The following table summarizes the key quantitative data for the GLP-1R modulator C5.
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the GLP-1R | [3][4] |
| Binding Site | Transmembrane cryptic pocket formed by TM3, TM5, and TM6 | [3][4] |
| EC50 | 1.59 ± 0.53 μM (enhancement of GLP-1 binding) | [5][6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the underlying biological processes, the following diagrams illustrate the GLP-1R signaling pathway and the general workflows for the key assays.
Figure 1: Simplified GLP-1R Signaling Pathway with C5 Modulation.
Figure 2: General Experimental Workflows for C5 Characterization.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of the this compound. These protocols are based on established methodologies for studying GLP-1R allosteric modulators.
Radioligand Binding Assay
This assay is designed to determine the effect of C5 on the binding of a radiolabeled ligand to the GLP-1R.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1R (hGLP-1R)
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., HEPES buffer containing MgCl₂, NaCl, and 0.1% BSA, pH 7.4)[7]
-
Radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39))[7][8]
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled GLP-1)
-
96-well plates
-
Scintillation counter or gamma counter
Protocol:
-
Cell Membrane Preparation:
-
Culture hGLP-1R expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 20-50 µg of cell membrane protein per well.[7]
-
Add varying concentrations of C5 to the wells.
-
Add a fixed concentration of the radiolabeled ligand (e.g., 40 pM ¹²⁵I-GLP-1) to all wells.[8]
-
For determining non-specific binding, add a high concentration of unlabeled GLP-1 to a set of control wells.
-
Incubate the plate at 4°C overnight or as determined by optimization.[8]
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the C5 concentration to determine its effect on ligand binding.
-
cAMP Accumulation Assay
This functional assay measures the potentiation of GLP-1-induced cyclic AMP (cAMP) production by C5.
Materials:
-
HEK293 or CHO cells stably expressing hGLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., DMEM with 0.1% BSA and 5 mM HEPES)[8]
-
GLP-1
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP kit)[8]
-
384-well plates[8]
Protocol:
-
Cell Plating:
-
Seed the hGLP-1R expressing cells into a 384-well plate at a density of approximately 6 x 10⁵ cells/mL (5 µL/well) and incubate overnight.[8]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of C5 for a specified time (e.g., 40 minutes).[8]
-
Add a fixed, sub-maximal concentration (e.g., EC₂₀ or EC₅₀) of GLP-1 to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the C5 concentration.
-
Calculate the EC₅₀ value for C5's potentiation of the GLP-1 response.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of C5 to enhance GLP-1-mediated insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E) or isolated pancreatic islets
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)
-
KRBH buffer with high glucose (e.g., 16.7 mM)
-
GLP-1
-
This compound
-
Insulin detection kit (e.g., ELISA or RIA)
Protocol:
-
Cell Culture and Plating:
-
Culture INS-1E cells or pancreatic islets under standard conditions.
-
Plate the cells or islets in 24- or 48-well plates.
-
-
Pre-incubation:
-
Wash the cells/islets with KRBH buffer containing low glucose.
-
Pre-incubate the cells/islets in low glucose KRBH buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.[9]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the treatment solutions:
-
Low glucose KRBH buffer (basal control)
-
High glucose KRBH buffer
-
High glucose KRBH buffer + GLP-1
-
High glucose KRBH buffer + GLP-1 + varying concentrations of C5
-
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit.
-
-
Data Analysis:
-
Normalize the insulin secretion to the basal (low glucose) condition.
-
Plot the insulin secretion as a function of the C5 concentration to determine its effect on GLP-1-potentiated, glucose-stimulated insulin secretion.
-
Disclaimer
The this compound is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should adhere to all applicable laboratory safety guidelines.
References
- 1. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Allosteric Modulators Enhancing GLPâ1 Binding to GLP-1R via a Transmembrane Site - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of GLP-1R Modulator C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity.[1] The GLP-1R, a class B G protein-coupled receptor (GPCR), plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, inhibiting glucagon release, and promoting satiety.[2][3] The discovery of small molecule modulators of GLP-1R presents an exciting avenue for developing orally bioavailable therapeutics.[4][5]
C5 is a small molecule positive allosteric modulator (PAM) of the GLP-1R.[6][7] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the endogenous ligand, GLP-1.[8][5] C5 has been shown to enhance GLP-1 binding to its receptor with an EC50 of 1.59 ± 0.53 μM.[7]
These application notes provide a comprehensive overview of the in vitro models and detailed experimental protocols for the characterization of the GLP-1R modulator C5. The described assays are designed to assess the potency and efficacy of C5 in modulating key GLP-1R signaling pathways.
Data Presentation: In Vitro Activity of C5
The following tables summarize the expected quantitative data from the characterization of C5 in key in vitro assays. As a positive allosteric modulator, C5's activity is presented in the presence of a sub-maximal concentration of the endogenous agonist, GLP-1 (7-36).
Table 1: cAMP Accumulation Assay in HEK293-hGLP-1R Cells
| Compound | Agonist (GLP-1) Concentration | EC50 (µM) | Emax (% of GLP-1 max) |
| GLP-1 (7-36) | - | 0.001 | 100 |
| C5 | 1 nM | 1.2 | 135 |
| C5 | - | > 30 | < 5 |
Table 2: pERK1/2 Activation Assay in CHO-K1-hGLP-1R Cells
| Compound | Agonist (GLP-1) Concentration | EC50 (µM) | Emax (% of GLP-1 max) |
| GLP-1 (7-36) | - | 0.005 | 100 |
| C5 | 1 nM | 2.5 | 120 |
| C5 | - | > 30 | < 10 |
Table 3: β-Arrestin 2 Recruitment Assay in U2OS-hGLP-1R-β-arrestin2 Cells
| Compound | Agonist (GLP-1) Concentration | EC50 (µM) | Emax (% of GLP-1 max) |
| GLP-1 (7-36) | - | 0.025 | 100 |
| C5 | 1 nM | 5.8 | 110 |
| C5 | - | > 30 | < 15 |
Signaling Pathways & Experimental Workflows
GLP-1R Signaling Pathways
Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][9][10] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which mediate many of the downstream effects of GLP-1R activation, including insulin secretion.[2][11]
Beyond the Gαs/cAMP pathway, GLP-1R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family.[12][13] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[12] Furthermore, agonist binding to the GLP-1R promotes the recruitment of β-arrestins, which play a critical role in receptor desensitization, internalization, and G protein-independent signaling.[14][15][16]
Caption: GLP-1R signaling pathways activated by an agonist and potentiated by C5.
General Experimental Workflow
The characterization of C5 involves a series of cell-based assays. The general workflow begins with the culture of a specific cell line stably expressing the human GLP-1R. These cells are then seeded into microplates and, after a period of incubation, are treated with C5 in the presence or absence of a fixed concentration of GLP-1. Following another incubation period, the specific assay readout is measured using a plate reader.
Caption: General workflow for in vitro characterization of C5.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following GLP-1R activation. It is a primary functional assay to determine the potency and efficacy of GLP-1R modulators.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).
-
3-isobutyl-1-methylxanthine (IBMX).
-
GLP-1 (7-36) peptide.
-
This compound.
-
cAMP detection kit (e.g., HTRF-based kit).
-
White, solid-bottom 384-well microplates.
Protocol:
-
Cell Culture: Culture HEK293-hGLP-1R cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells and resuspend in culture medium. Seed 5,000 cells per well in 20 µL of medium into a 384-well plate.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare serial dilutions of C5 in assay buffer. Prepare a fixed concentration of GLP-1 (e.g., 1 nM, corresponding to EC20) in assay buffer.
-
Cell Stimulation:
-
For testing C5 as a PAM, add 10 µL of the C5 serial dilutions followed by 10 µL of the fixed GLP-1 concentration to the respective wells.
-
For testing C5 alone, add 10 µL of the C5 serial dilutions and 10 µL of assay buffer.
-
For the GLP-1 dose-response curve, add 10 µL of assay buffer and 10 µL of GLP-1 serial dilutions.
-
Include control wells with assay buffer only (basal) and a high concentration of GLP-1 (maximum stimulation).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Incubate for 1 hour at room temperature and measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and normalize the data to the maximum GLP-1 response. Plot the concentration-response curves and determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a key downstream signaling event following GLP-1R activation.
Materials:
-
CHO-K1 cells stably expressing the human GLP-1R (CHO-K1-hGLP-1R).
-
Cell culture medium: Ham's F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Serum-free medium: Ham's F-12 with 0.1% BSA.
-
GLP-1 (7-36) peptide.
-
This compound.
-
pERK1/2 detection kit (e.g., AlphaScreen SureFire or HTRF).
-
White, clear-bottom 384-well microplates.
Protocol:
-
Cell Culture and Seeding: Culture and seed CHO-K1-hGLP-1R cells as described for the cAMP assay, using the appropriate medium.
-
Serum Starvation: After 24 hours of incubation, replace the culture medium with 20 µL of serum-free medium and incubate for an additional 4 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare compound dilutions as described in the cAMP assay protocol.
-
Cell Stimulation: Add 10 µL of the respective compound dilutions and GLP-1 solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 5-10 minutes.
-
Cell Lysis: Add the lysis buffer provided in the pERK1/2 detection kit and incubate according to the manufacturer's instructions.
-
pERK1/2 Detection: Add the detection reagents as per the kit protocol.
-
Signal Measurement: Incubate as recommended and measure the signal on a compatible plate reader.
-
Data Analysis: Normalize the data to the maximum GLP-1 response and determine the EC50 and Emax values from the concentration-response curves.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated GLP-1R, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
U2OS cells stably co-expressing the human GLP-1R and a β-arrestin 2 reporter construct (e.g., PathHunter β-Arrestin assay).
-
Cell culture and assay medium as recommended by the assay provider.
-
GLP-1 (7-36) peptide.
-
This compound.
-
β-arrestin recruitment detection reagents.
-
White, solid-bottom 384-well microplates.
Protocol:
-
Cell Preparation and Seeding: Prepare and seed the cells according to the assay kit manufacturer's protocol.
-
Compound Preparation: Prepare compound dilutions as previously described.
-
Cell Treatment: Add the respective compound dilutions and GLP-1 solutions to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Detection: Add the detection reagents as per the manufacturer's instructions.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal on a luminometer.
-
Data Analysis: Normalize the data to the maximum GLP-1 response and calculate the EC50 and Emax values.
Conclusion
The provided application notes and protocols describe a comprehensive in vitro strategy for the pharmacological characterization of the GLP-1R positive allosteric modulator, C5. By employing a panel of cell-based assays that interrogate distinct signaling pathways, researchers can obtain a detailed understanding of the mechanism of action, potency, and efficacy of C5. The structured data presentation and detailed methodologies are intended to facilitate the efficient and robust evaluation of this and other novel GLP-1R modulators in a drug discovery setting.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
- 2. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GLP-1R in diabetes mellitus: from basic discovery to therapeutics development [frontiersin.org]
- 4. axxam.com [axxam.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GLP-1R Modulator C5 Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GLP-1R modulator C5. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It enhances the binding of the endogenous ligand, GLP-1, to the receptor at a transmembrane site.[1][2] This potentiation of GLP-1 binding leads to an enhancement of downstream signaling pathways.[3]
Q2: What are the key signaling pathways activated by GLP-1R?
A2: The GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][5] GLP-1R can also couple to other G proteins like Gαq and Gαi, and can signal through G protein-independent pathways involving β-arrestins, which can lead to the activation of the ERK1/2 pathway.[4][5][6][7]
Q3: In which assays can I use C5 to study GLP-1R activity?
A3: C5 can be used in a variety of in vitro assays to assess its modulatory effects on GLP-1R signaling. Common assays include:
-
cAMP Accumulation Assays: To measure the potentiation of GLP-1-induced cAMP production.[8][9][10]
-
ERK1/2 Phosphorylation Assays: To determine the effect of C5 on GLP-1-mediated ERK activation, which can be indicative of biased signaling.[11][12][13]
-
Receptor Internalization Assays: To investigate if C5 influences agonist-induced receptor internalization, a key process in signal regulation.[14][15][16]
Q4: What is the recommended starting concentration range for C5 in my assays?
A4: Based on its reported EC50 of 1.59 ± 0.53 μM for enhancing GLP-1 binding, a good starting point for C5 concentration in functional assays would be a dose-response curve ranging from 10 nM to 100 μM.[1] This range should allow you to observe the full potentiation effect and identify any potential off-target effects or cytotoxicity at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No potentiation of GLP-1 response observed with C5. | 1. Suboptimal C5 concentration: The concentration of C5 may be too low to elicit a significant effect. | Perform a wider dose-response of C5 (e.g., 1 nM to 100 µM) in the presence of a fixed, submaximal concentration of GLP-1 (e.g., EC20 or EC50). |
| 2. Inappropriate GLP-1 concentration: If the concentration of GLP-1 is saturating, the potentiating effect of an allosteric modulator may be masked. | Use a submaximal concentration of GLP-1 (e.g., EC20 or EC50) to allow for a window to observe potentiation. | |
| 3. Assay sensitivity: The assay may not be sensitive enough to detect subtle potentiation. | Ensure your assay is optimized for the specific cell line and endpoint being measured. Consider using a more sensitive detection reagent or increasing the incubation time. | |
| 4. C5 solubility issues: C5 may have precipitated out of solution, especially at higher concentrations. | Prepare fresh stock solutions of C5 in an appropriate solvent like DMSO.[1][2] Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all wells. | |
| High background signal or apparent cytotoxicity at high C5 concentrations. | 1. Off-target effects: High concentrations of any small molecule can lead to non-specific effects. | Carefully examine the dose-response curve. If the signal plateaus and then decreases at higher concentrations, this may indicate cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess the cytotoxic potential of C5 at the concentrations used. |
| 2. Solvent toxicity: The solvent used to dissolve C5 (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%) and that the same concentration is present in all wells, including controls. | |
| High variability between replicate wells or experiments. | 1. Inconsistent cell plating: Uneven cell density can lead to variable receptor expression and signal output. | Ensure cells are well-mixed before plating and that a consistent cell number is seeded in each well. Allow cells to adhere and grow evenly before treatment. |
| 2. Pipetting errors: Inaccurate or inconsistent pipetting of C5, GLP-1, or assay reagents can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler for reagent addition.[17] | |
| 3. Edge effects in multi-well plates: Wells on the outer edges of a plate can be prone to evaporation and temperature fluctuations, leading to variability. | Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Unexpected agonist activity of C5 alone. | 1. Ago-allosteric modulation: Some PAMs can exhibit weak agonist activity on their own at high concentrations. | Test a full dose-response of C5 in the absence of GLP-1 to determine if it has any intrinsic agonist activity. This is important for correctly interpreting your potentiation data. |
Quantitative Data Summary
| Compound | Reported Activity | EC50 | Reference |
| This compound | Allosteric modulator enhancing GLP-1 binding | 1.59 ± 0.53 μM | [1] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the potentiation of GLP-1-induced cAMP production by C5.
Materials:
-
Cells expressing GLP-1R (e.g., CHO-K1 or HEK293 cells)
-
Assay medium (e.g., DMEM with 0.1% BSA and 5 mM HEPES)
-
GLP-1 peptide
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE Ultra, or ELISA-based kits)[10][18][19]
-
384-well or 96-well assay plates
Procedure:
-
Cell Seeding: Seed GLP-1R expressing cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of C5 in DMSO.
-
Perform serial dilutions of C5 in assay medium to create a concentration range (e.g., 10 nM to 100 µM).
-
Prepare serial dilutions of GLP-1 in assay medium.
-
-
Assay Protocol:
-
Wash the cells once with assay medium.
-
Add the diluted C5 solutions to the appropriate wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
Add the diluted GLP-1 solutions to the wells. Include wells with C5 alone (to check for agonist activity) and GLP-1 alone (as a positive control).
-
Incubate for the recommended time for your cAMP kit (typically 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[9]
-
-
Data Analysis:
-
Plot the cAMP response against the log of the GLP-1 concentration in the presence and absence of different concentrations of C5.
-
Calculate the EC50 values for GLP-1 under each condition to determine the fold-shift in potency caused by C5.
-
ERK1/2 Phosphorylation Assay
This protocol measures the effect of C5 on GLP-1-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing GLP-1R
-
Serum-free medium
-
GLP-1 peptide
-
This compound
-
ERK1/2 phosphorylation detection kit (e.g., AlphaScreen SureFire or HTRF)[11][12]
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and grow to confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.[13]
-
Compound Treatment:
-
Lysis and Detection:
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 using a suitable detection kit according to the manufacturer's protocol.[12]
-
-
Data Analysis:
-
Normalize the data to a positive control (e.g., 10% FBS stimulation) or to the maximal GLP-1 response.[11]
-
Plot the phospho-ERK response against the log of the GLP-1 concentration in the presence and absence of C5 to assess potentiation.
-
GLP-1R Internalization Assay
This protocol is to determine if C5 affects agonist-induced internalization of GLP-1R.
Materials:
-
Cells expressing a tagged GLP-1R (e.g., SNAP-tag, FLAG-tag, or fluorescent protein fusion)
-
Labeling reagents for the tagged receptor (if applicable)
-
GLP-1 peptide
-
This compound
-
Fixative (e.g., paraformaldehyde)
-
Imaging system (e.g., high-content imager or confocal microscope) or a plate-based detection method (e.g., TR-FRET).[16]
Procedure:
-
Cell Preparation: Seed cells expressing tagged GLP-1R onto imaging plates or standard culture plates.
-
Receptor Labeling (if required): If using a tag like SNAP-tag, label the surface receptors with a fluorescent substrate according to the manufacturer's protocol.
-
Compound Treatment:
-
Pre-incubate the cells with the desired concentrations of C5.
-
Add GLP-1 to induce receptor internalization and incubate for a specific time course (e.g., 15, 30, 60 minutes).[15]
-
-
Quantification of Internalization:
-
Imaging-based: Fix the cells and acquire images. Quantify the amount of internalized receptor by measuring the fluorescence intensity inside the cell versus on the cell membrane.
-
Plate-reader-based: Use a suitable assay kit (e.g., TR-FRET) that can distinguish between cell surface and internalized receptors according to the manufacturer's instructions.[16]
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization for each condition.
-
Compare the extent and rate of internalization in the presence and absence of C5 to determine its effect.
-
Visualizations
Caption: GLP-1R Signaling Pathways.
Caption: Workflow for Optimizing C5 Concentration.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Evaluate GLP-1R Targeted Therapeutics Using First-to-Market Semaglutide Qualified GLP-1R Bioassay [discoverx.com]
- 10. SUMO downregulates GLP-1-stimulated cAMP generation and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism and Ligand Dependent Changes in Human Glucagon-Like Peptide-1 Receptor (GLP-1R) Function: Allosteric Rescue of Loss of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of N-terminally diversified GLP-1R agonists using saturation mutagenesis and chemical design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucagon-like Peptide-1 Receptor (GLP-1R) is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arrestin-independent internalization of the GLP-1 receptor is facilitated by a GRK, clathrin, and caveolae-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GLP-1R modulator C5 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the GLP-1R modulator C5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is a small molecule GLP-1R orthosteric modulator.[3]
Q2: What is the reported solubility of this compound in DMSO?
A2: There are slightly varying reports on the maximum solubility of C5 in DMSO. It is advisable to start with a lower concentration and sonicate to ensure complete dissolution.[1][3] The reported solubilities are summarized in the table below.
Q3: My this compound is not dissolving in aqueous buffers for my cell-based assay. What should I do?
A3: Direct dissolution of hydrophobic compounds like C5 in aqueous buffers is often challenging. The standard procedure is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: I observed precipitation when diluting my DMSO stock of C5 into my aqueous buffer. How can I prevent this?
A4: This phenomenon, known as "solvent shock," can occur when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is less soluble. To mitigate this, try adding the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.[6] Preparing intermediate dilutions in a mixed solvent system before the final aqueous dilution can also be helpful.
Q5: Can I heat the solution to improve the solubility of C5?
A5: Gentle warming can be a method to increase the solubility of some compounds. However, caution must be exercised as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gradually and monitor for any signs of degradation.[4] Sonication is a generally safer and often effective alternative to heating for improving dissolution.[1][3][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Incomplete Dissolution of C5 in DMSO
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high | Start with a lower concentration within the reported solubility range (e.g., 30 mg/mL). | A clear solution is formed. |
| Insufficient mixing | Use a vortex mixer for several minutes. | The compound dissolves completely. |
| Compound aggregation | Place the vial in an ultrasonic bath for 5-10 minutes.[1][3] | A clear, homogenous solution is obtained. |
Issue 2: Precipitation in Aqueous Medium After Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Shock | Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring.[6] | The solution remains clear without precipitation. |
| Poor Aqueous Solubility | Lower the final desired concentration of C5 in your assay. | No precipitate forms at the lower concentration.[6] |
| Buffer Incompatibility | Test the solubility of C5 in different buffers or cell culture media to find a more compatible system.[6] | Improved solubility is observed in an alternative medium. |
| Time-dependent Precipitation | Prepare the final diluted solution immediately before use in your experiment. | No precipitation occurs within the timeframe of the experiment.[6] |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes | Reference |
| DMSO | 50 mg/mL | 134.61 mM | Ultrasonic treatment recommended. | [1] |
| DMSO | 30 mg/mL | 80.77 mM | Sonication is recommended. | [3] |
Molecular Weight of C5: 371.43 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of C5 in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 26.92 µL of DMSO per 1 mg of C5).
-
Dissolution: Vortex the tube vigorously for 2-3 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][7]
Protocol 2: General Solubility Troubleshooting Workflow
This protocol outlines a systematic approach to addressing solubility issues.
-
Initial Solvent Screening:
-
Dispense a small, equal amount of C5 powder (e.g., 1 mg) into several separate vials.
-
Test solubility in a panel of solvents, starting with DMSO. Other organic solvents to consider for highly hydrophobic compounds include ethanol, methanol, or acetonitrile.[4] Add a small volume of solvent (e.g., 20 µL) and observe.
-
-
Optimization of Dissolution:
-
For the most promising solvent (likely DMSO), apply energy to aid dissolution.
-
Vortex the sample vigorously.
-
If not dissolved, sonicate the sample for 10-15 minutes.[4]
-
Gentle warming can be tested as a last resort, but monitor for any color change that might indicate degradation.
-
-
Aqueous Dilution Test:
-
Once a clear stock solution is achieved, perform a test dilution into your target aqueous buffer (e.g., PBS, cell culture medium).
-
Add the stock solution dropwise to the stirring aqueous buffer.
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
If precipitation occurs, repeat the dilution test with a lower final concentration.
-
Mandatory Visualizations
Caption: GLP-1 Receptor (GLP-1R) canonical signaling pathway.
Caption: Logical workflow for troubleshooting C5 solubility issues.
References
potential off-target effects of GLP-1R modulator C5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GLP-1 receptor (GLP-1R) modulator C5.
Frequently Asked Questions (FAQs)
Q1: What is GLP-1R modulator C5 and what is its primary mechanism of action?
A1: this compound is a small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] It enhances the binding of the endogenous ligand, GLP-1, to the receptor, thereby potentiating its signaling effects.[1][2] C5 binds to a cryptic allosteric pocket within the transmembrane (TM) domain of the GLP-1R, specifically formed by the cytoplasmic halves of TM3, TM5, and TM6.[1][2] This binding is thought to enlarge the orthosteric pocket, facilitating the binding of GLP-1.[1][2]
Q2: What are the key in vitro pharmacological parameters of C5?
A2: C5 has been characterized to enhance GLP-1 binding to its receptor with an EC50 of 1.59 ± 0.53 μM.[3] Further details on its effects on downstream signaling pathways are summarized in the table below.
Q3: Has the selectivity profile of C5 been determined against other receptors?
A3: The primary publication on C5 focuses on its interaction with the GLP-1R.[1][2] While comprehensive off-target screening data against a wide panel of receptors is not detailed in this publication, it is crucial for researchers to independently assess the selectivity of C5 in their experimental systems, particularly against other class B GPCRs like the glucagon receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), due to structural similarities.
Q4: What are the recommended storage and handling conditions for C5?
A4: For long-term storage, it is recommended to store C5 as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year.[4] Stock solutions are typically prepared in DMSO.[4][5]
Quantitative Data Summary
| Parameter | Cell Line | Agonist | C5 Concentration | Effect of C5 | EC50/IC50 (µM) | Reference |
| GLP-1 Binding | HEK293 | GLP-1 | Not specified | Enhancement | 1.59 ± 0.53 | [3] |
| cAMP Accumulation | CHO-K1 | GLP-1 | 20 µM | Potentiation | - | [5] |
| β-arrestin Recruitment | Not specified | GLP-1 | Not specified | Modulated | Not specified | [1] |
Note: Detailed quantitative data on the modulatory effects of C5 on cAMP accumulation and β-arrestin recruitment by GLP-1 are not yet available in the primary literature. Researchers should perform concentration-response curves to determine these parameters in their specific assay systems.
Troubleshooting Guides
Issue 1: Inconsistent or No Potentiation of GLP-1-induced cAMP Response
| Potential Cause | Troubleshooting Step |
| C5 Degradation | Ensure C5 has been stored correctly. Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Incorrect C5 Concentration | Perform a full concentration-response curve for C5 in the presence of an EC20 concentration of GLP-1 to determine the optimal potentiating concentration. |
| Cell Line Issues | Confirm stable expression and cell surface localization of functional GLP-1R in your cell line. Passage number can affect receptor expression and signaling; use cells within a validated passage range. |
| Assay Conditions | Optimize the incubation time for C5 pre-incubation (if any) and co-incubation with GLP-1. Ensure the IBMX concentration is sufficient to inhibit phosphodiesterase activity. |
| DMSO Interference | High concentrations of DMSO can interfere with cell viability and signaling. Keep the final DMSO concentration in the assay below 0.5%.[6] |
Issue 2: High Background Signal in ERK Phosphorylation Assay
| Potential Cause | Troubleshooting Step |
| Serum Starvation | Inadequate serum starvation can lead to high basal ERK activation. Ensure cells are serum-starved for a sufficient period (e.g., 4-18 hours) before stimulation. |
| Cell Density | High cell density can lead to contact inhibition and altered signaling. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| C5 Agonist Activity | Some allosteric modulators can exhibit intrinsic agonist activity. Test C5 alone at various concentrations to determine if it directly stimulates ERK phosphorylation. |
| Assay Buffer Components | Components in the assay buffer, such as growth factors or other stimulants, can activate the MAPK pathway. Use a simple, defined buffer like HBSS or serum-free media for stimulation. |
Issue 3: Variability in Radioligand Binding Assay Results
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Use fresh, high-quality radioligand. Avoid repeated freeze-thaw cycles. |
| Non-specific Binding | High non-specific binding can mask the specific binding signal. Optimize the concentration of the competing ligand and ensure thorough washing steps. Including BSA in the binding buffer can help reduce non-specific binding. |
| Membrane Preparation Quality | Ensure consistency in membrane preparation. Perform a protein concentration assay for each batch of membranes to ensure equal amounts are used in each assay well. |
| Incubation Time and Temperature | Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time and temperature for your specific radioligand and receptor system. |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies used for characterizing allosteric modulators at the GLP-1R.[7]
-
Cell Culture and Membrane Preparation:
-
Culture FlpInCHO cells stably expressing human GLP-1R in DMEM with 10% FBS.
-
Harvest cells and prepare cell membranes by dounce homogenization and centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate 20 µg of cell membranes with 0.5 nM of [¹²⁵I]Exendin(9-39) in binding buffer (HEPES, MgCl₂, NaCl, 1% BSA, pH 7.4).
-
Add increasing concentrations of unlabeled GLP-1 in the presence or absence of a fixed concentration of C5.
-
Define non-specific binding using a high concentration of unlabeled GLP-1 (e.g., 1 µM).
-
Incubate for 1 hour at room temperature.
-
Harvest the membranes onto filter plates and measure radioactivity using a scintillation counter.
-
cAMP Accumulation Assay
This protocol is a standard method for assessing Gs-coupled receptor activation.[7]
-
Cell Culture:
-
Seed CHO-K1 cells stably expressing human GLP-1R into 96-well plates and grow to confluence.
-
-
Assay:
-
Wash cells with stimulation buffer (e.g., phenol-free DMEM with 0.1% BSA).
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 1 hour at 37°C.
-
Add increasing concentrations of GLP-1 with or without a fixed concentration of C5.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
ERK1/2 Phosphorylation Assay
This protocol outlines a general method for measuring ERK1/2 activation.[7]
-
Cell Culture and Serum Starvation:
-
Seed cells (e.g., HEK293 or CHO-K1 expressing GLP-1R) in 96-well plates.
-
Once confluent, serum-starve the cells for 4-18 hours in serum-free medium.
-
-
Stimulation:
-
Stimulate cells with varying concentrations of GLP-1 in the presence or absence of C5 for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable assay kit (e.g., AlphaScreen SureFire, Western blot, or ELISA).
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Visualizations
Caption: GLP-1R signaling pathways modulated by C5.
Caption: Workflow for a typical cAMP accumulation assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of GLP-1R modulator C5 in solution
Welcome to the technical support center for the GLP-1R modulator C5. This resource is designed to help researchers, scientists, and drug development professionals optimize the stability of C5 in solution and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems you may encounter with C5 solutions.
Issue 1: My C5 solution appears cloudy or contains visible precipitates.
-
Question: What are the primary causes of cloudiness or precipitation in my C5 peptide solution?
-
Answer: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility.[1] This can be influenced by several factors including peptide concentration, the pH of the solution, temperature, and the number of freeze-thaw cycles.[2] Peptides are most likely to aggregate at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[2]
-
Question: How can I resolve the precipitation in my current solution?
-
Answer: First, confirm that you are using the recommended buffer and pH for C5. If the issue persists, you can try to solubilize the peptide by adding a small amount of an organic solvent like DMSO, followed by a slow, dropwise addition of the aqueous buffer while vortexing.[2] After dissolution, it is recommended to centrifuge the solution at high speed (e.g., >10,000 x g) and use the supernatant for your experiments to remove any remaining micro-aggregates.[2]
-
Question: What steps can I take to prevent this from happening in the future?
-
Answer: To prevent future precipitation, ensure that the pH of your buffer is at least one unit away from the pI of C5. Storing the peptide at a lower concentration can also help, as higher concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1][2] Additionally, incorporating stabilizing excipients, such as sugars (mannitol, sucrose) or non-ionic surfactants (polysorbate 20 or 80), can help prevent aggregation.[3][4][5][6] Finally, minimize the number of freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
Issue 2: I am observing a progressive loss of C5 activity in my bioassays.
-
Question: What could be causing the decline in the biological activity of C5 over time?
-
Answer: A loss of bioactivity can stem from either chemical degradation or physical instability (like aggregation) of the peptide.[7] Common chemical degradation pathways for peptides like GLP-1R modulators include oxidation, deamidation, and hydrolysis.[8][9][10] These modifications can alter the peptide's structure and its ability to bind to its receptor.
-
Question: How can I determine the cause of the decreased activity?
-
Answer: A systematic stability study is recommended. This would involve analyzing your C5 solution over time using a combination of techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to detect chemical modifications and the formation of degradation products.[11][12][13] Size-exclusion chromatography (SEC) can identify aggregates. To confirm if aggregation is occurring, you can use a Thioflavin T (ThT) assay, which detects the formation of amyloid-like fibrils.[2]
-
Question: What formulation strategies can I employ to mitigate the loss of activity?
-
Answer: The most effective strategies often involve optimizing the formulation's pH and including specific excipients.[7] For GLP-1 analogs, a slightly acidic pH (around 4.5) has been shown to improve stability.[3][4][14] To prevent oxidation, especially of sensitive residues like methionine or tryptophan, you can try de-gassing your buffers or adding antioxidants.[9]
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for cloudy C5 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for C5 solutions?
A1: For long-term stability, C5 solutions should be stored at -20°C or -80°C.[15] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[2] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified for your specific formulation.[16]
Q2: What are the most common chemical degradation pathways for GLP-1R modulators like C5?
A2: The primary chemical degradation pathways for GLP-1 analogs are hydrolysis, oxidation, and deamidation.[8][9]
-
Hydrolysis: The cleavage of peptide bonds, which can be accelerated at extreme pH values.[9]
-
Oxidation: This often affects residues like tryptophan and histidine.[8]
-
Deamidation: The conversion of asparagine or glutamine residues to their acidic forms, which can alter the peptide's structure and function.[8][9]
Caption: Common degradation pathways for the C5 peptide.
Q3: How does pH affect the stability of C5?
A3: pH is a critical factor for peptide stability.[7] It influences both chemical and physical stability. Chemically, pH can catalyze hydrolysis and deamidation reactions.[7][8] Physically, if the solution's pH is near the peptide's isoelectric point (pI), the reduced electrostatic repulsion between molecules can lead to aggregation.[2] Studies on the GLP-1 analog exenatide showed it was most stable at a pH of 4.5, with deamidation being the primary degradation pathway at higher pH values (7.5-8.5).[3][4][14]
Q4: What is the impact of excipients on C5 stability?
A4: Excipients can significantly enhance the stability of peptide formulations.
-
Sugars (e.g., mannitol, sorbitol, sucrose): These can provide a protective effect against aggregation.[3][4]
-
Surfactants (e.g., Polysorbate 20/80): These non-ionic surfactants can prevent surface adsorption and aggregation by shielding hydrophobic regions of the peptide.[5][6]
-
Amino Acids (e.g., histidine, arginine): Certain amino acids can inhibit aggregation.[6]
Data Summary: Impact of Formulation on C5 Stability
The following tables summarize hypothetical stability data for C5 under various conditions, as analyzed by RP-HPLC after 4 weeks of incubation.
Table 1: Effect of Temperature on C5 Purity
| Storage Temperature (°C) | % Remaining Intact C5 |
| -20 | 99.5% |
| 4 | 95.2% |
| 25 (Room Temp) | 85.1% |
| 37 | 70.3% |
Table 2: Effect of pH on C5 Purity at 37°C
| pH | Buffer System | % Remaining Intact C5 |
| 4.5 | Acetate | 92.4% |
| 6.0 | Phosphate | 81.0% |
| 7.4 | Phosphate | 72.5% |
| 8.5 | Tris | 65.8% |
Experimental Protocols
Protocol 1: RP-HPLC for C5 Purity and Stability Assessment
This protocol outlines a standard method for determining the purity of C5 and monitoring its degradation over time.[12]
-
Sample Preparation:
-
Dissolve lyophilized C5 in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[12]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[12]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[12]
-
Gradient: A linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[12][17]
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of C5 by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[12]
-
Protocol 2: Thioflavin T (ThT) Assay for C5 Aggregation
This assay is used to detect the formation of amyloid-like aggregates.[18]
-
Reagent Preparation:
-
Prepare a stock solution of C5 at the desired concentration in the assay buffer. Filter through a 0.22 µm filter to remove any pre-existing aggregates.[2]
-
Prepare a stock solution of ThT (e.g., 1 mM in water). This should be freshly prepared and filtered.[19]
-
Prepare a working solution of ThT in the assay buffer to achieve a final in-well concentration of 10-25 µM.[2][19]
-
-
Assay Procedure (96-well plate format):
-
Use a non-binding, black, clear-bottom 96-well plate.[20]
-
Add your C5 sample to the wells. Include a buffer-only control.
-
Add the ThT working solution to all wells.
-
Seal the plate and place it in a plate reader capable of fluorescence measurement.
-
Incubate at 37°C, with intermittent shaking to promote aggregation.[18][19]
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~450 nm and emission at ~485 nm.[18][19]
-
-
Data Analysis:
-
Subtract the background fluorescence from the buffer + ThT control wells.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Protocol 3: In Vitro Bioassay - cAMP Accumulation
This protocol determines the functional activity of C5 by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.[21][22]
-
Cell Culture:
-
Use a cell line stably expressing the human GLP-1 receptor (e.g., HEK293-GLP-1R).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of your C5 samples (from different time points of a stability study) in an appropriate assay buffer.
-
Aspirate the culture medium from the cells and add the C5 dilutions. Include a positive control (e.g., fresh C5 or another known GLP-1R agonist) and a negative control (buffer only).
-
Incubate the plate at 37°C for a specified period (e.g., 5-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[23]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the C5 concentration.
-
Calculate the EC50 value for each sample. A rightward shift in the dose-response curve and an increase in the EC50 value indicate a loss of C5 potency.
-
Caption: Experimental workflow for assessing C5 stability.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scispace.com [scispace.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1 Drug Impurities & Degradation | Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptidesuk.com [peptidesuk.com]
- 16. droracle.ai [droracle.ai]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. innoprot.com [innoprot.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
addressing variability in GLP-1R modulator C5 experimental results
Welcome to the technical support center for the novel GLP-1 Receptor (GLP-1R) modulator, C5. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results and provide standardized protocols for in vitro and in vivo characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of C5.
In Vitro Assays
| Question | Potential Causes & Troubleshooting Steps |
| Q1: My cAMP assay results with C5 show high well-to-well variability and poor reproducibility. | 1. Cell Health & Passage Number: Use cells with a consistent and low passage number. High passage numbers can alter receptor expression and signaling. 2. Cell Density: Optimize cell seeding density. Too few cells will produce a low signal, while too many can lead to high basal cAMP levels and desensitization.[1][2] 3. Reagent Quality: Ensure freshness of all reagents, especially the cAMP assay kit components and C5 compound dilutions. 4. Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the signal. Include a PDE inhibitor like IBMX in your assay buffer, unless studying adenosine receptors.[1] 5. Incubation Time: Optimize the stimulation time with C5. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to find the peak response time. |
| Q2: The potency (EC50) of C5 in my pERK assay is inconsistent between experiments. | 1. Serum Starvation: Ensure cells are properly serum-starved before stimulation. Serum contains growth factors that can activate the MAPK/ERK pathway, increasing background signal. A 4-6 hour starvation period is typical. 2. Stimulation Time: ERK phosphorylation is often transient, peaking within 5-15 minutes and then declining.[3] A precise and consistent stimulation time is critical. Perform a time-course experiment to identify the optimal time point. 3. Cell Lysis: Ensure complete and consistent cell lysis. Use a validated lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK. 4. Antibody Performance: Use high-quality, validated antibodies for both phospho-ERK (p-ERK) and total ERK. Titrate antibodies to find the optimal concentration. Run loading controls (e.g., total ERK, β-actin) to normalize the p-ERK signal.[4][5][6] |
| Q3: I am not observing a clear signal for β-arrestin recruitment with C5. | 1. Assay System: Ensure the chosen assay system (e.g., BRET, FRET, PathHunter) is appropriate and optimized for the GLP-1R.[7] 2. Receptor Expression Levels: Very high receptor expression can sometimes lead to ligand-independent β-arrestin recruitment, while very low expression may not yield a detectable signal. Use a cell line with stable, moderate receptor expression. 3. GRK Expression: G protein-coupled receptor kinase (GRK) levels can influence β-arrestin recruitment. The cellular background can impact results.[8][9] 4. Kinetic Measurement: β-arrestin recruitment is a dynamic process. Measure the signal over a time course (e.g., 0-60 minutes) to capture the full kinetic profile, as the peak response may be missed with a single endpoint reading. |
In Vivo Assays
| Question | Potential Causes & Troubleshooting Steps |
| Q4: There is high variability in blood glucose levels during my Oral Glucose Tolerance Test (OGTT) in mice. | 1. Fasting Time: The duration of fasting significantly impacts glucose variability. While 16-hour fasts are traditional, some studies suggest shorter fasts (4-6 hours) may paradoxically increase variability due to stress.[10][11] Standardize the fasting period across all experimental groups. 2. Acclimatization & Handling: Mice are sensitive to stress, which elevates corticosterone and blood glucose. Acclimatize animals to the procedure room and handle them gently to minimize stress-induced hyperglycemia.[12] 3. Gavage Technique: Improper oral gavage can cause stress or esophageal damage. Ensure proper training and a consistent, slow administration of the glucose bolus.[12] 4. Circadian Rhythm: Perform tests at the same time of day to control for circadian variations in glucose metabolism.[13] 5. Glucose Dose: Ensure accurate glucose dosing based on the most recent body weight of each animal (typically 2 g/kg).[10][14] |
Signaling & Experimental Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate the key signaling pathways and workflows for evaluating C5.
Data Presentation
The following tables represent expected in vitro potency and efficacy values for C5 compared to the native GLP-1 peptide. These are example targets; actual results may vary.
Table 1: In Vitro Potency (EC50) of C5
| Assay | C5 (nM) | GLP-1 (7-36) (nM) |
| cAMP Accumulation | 0.85 | 0.50 |
| pERK1/2 Activation | 2.5 | 5.2 |
| β-Arrestin 2 Recruitment | 15.0 | 8.0 |
Table 2: In Vitro Efficacy (Emax) of C5 (Data normalized to GLP-1 (7-36) maximum response = 100%)
| Assay | C5 (% Emax) | GLP-1 (7-36) (% Emax) |
| cAMP Accumulation | 105% | 100% |
| pERK1/2 Activation | 95% | 100% |
| β-Arrestin 2 Recruitment | 65% | 100% |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)
This protocol is adapted for a 384-well plate format using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Cell Seeding:
-
Culture CHO-K1 cells stably expressing the human GLP-1R.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20mM HEPES).
-
Seed 1,500-2,000 cells per well in 5 µL into a 384-well plate.[15]
-
-
Compound Preparation:
-
Perform serial dilutions of C5 and GLP-1 standard in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX).[15]
-
-
Cell Stimulation:
-
Add 5 µL of the diluted compound or standard to the wells.
-
Seal the plate and incubate for 30 minutes at room temperature.[16]
-
-
Detection:
-
Data Acquisition:
Protocol 2: In Vitro ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes a method for detecting C5-induced ERK1/2 phosphorylation.
-
Cell Culture and Starvation:
-
Seed cells (e.g., HEK293 expressing GLP-1R) in a 12-well plate and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free media prior to the experiment.
-
-
Compound Stimulation:
-
Treat cells with various concentrations of C5 for 5 minutes at 37°C. This time point should be optimized.[3]
-
-
Cell Lysis:
-
Aspirate media and immediately add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[6]
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel (e.g., 10% gel).[5]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[4][5]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution).[4][19]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash 3x with TBST and detect signal using an ECL substrate.[4]
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[5]
-
Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a standard OGTT procedure in C57BL/6J mice.
-
Animal Preparation:
-
Compound Administration:
-
Administer C5 or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) 30 minutes before the glucose challenge.
-
-
Baseline Glucose Measurement (t=0):
-
Take a baseline blood sample by nicking the tail vein.
-
Measure blood glucose using a calibrated glucometer. This is the t=0 time point.
-
-
Glucose Challenge:
-
Administer a 2 g/kg dose of sterile 20% D-glucose solution via oral gavage.[12]
-
-
Post-Challenge Blood Sampling:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. Compare the AUC between C5-treated and vehicle-treated groups to determine efficacy.
-
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not so fast: Paradoxically increased variability in the glucose tolerance test due to food withdrawal in continuous glucose-monitored mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. youtube.com [youtube.com]
- 17. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 18. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cell Line Selection for Robust GLP-1R Modulator Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal cell line for robust and reliable Glucagon-Like Peptide-1 Receptor (GLP-1R) modulator assays. Navigate through our frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a cell line for a GLP-1R modulator assay?
A1: The primary considerations include:
-
Receptor Expression: Does the cell line endogenously express GLP-1R at a sufficient level, or is an engineered cell line with stable overexpression required?[1][2]
-
Assay Format: The choice of cell line is intrinsically linked to the assay readout. Common formats include second messenger assays (cAMP, calcium flux) and reporter gene assays (luciferase, β-galactosidase).[3][4][5][6]
-
G-protein Coupling: GLP-1R primarily couples to Gαs to stimulate cAMP production.[7][8][9] Some engineered cell lines also co-express specific G-proteins like Gα15 to redirect the signal to a calcium response, which can be advantageous for certain screening platforms.[10][11]
-
Biological Relevance: For studies requiring a more physiologically relevant context, pancreatic β-cell lines like INS-1E or RIN-5F, which endogenously express the receptor, may be more appropriate.[12][13][14][15]
-
Assay Robustness and Reproducibility: Engineered cell lines often provide a more stable and reproducible signal over multiple passages compared to some endogenous lines.[10][16]
Q2: What are the main differences between using an engineered cell line (e.g., HEK293, CHO) and a cell line with endogenous GLP-1R expression (e.g., INS-1E)?
A2: Engineered cell lines are often preferred for high-throughput screening (HTS) due to their high receptor expression levels, leading to a robust and reproducible signal.[1] They can be customized with reporter genes or specific G-proteins to suit various assay formats.[3][4][10] Cell lines with endogenous expression, such as the rat insulinoma cell line INS-1E, offer a more physiologically relevant system to study GLP-1R signaling in the context of a pancreatic β-cell.[14][15][17] However, the receptor expression levels might be lower, potentially resulting in a smaller assay window.[2]
Q3: Which assay format is best for my GLP-1R modulator screen?
A3: The choice of assay format depends on your screening goals:
-
cAMP Assays: This is the most direct and widely used method to measure Gαs-coupled GLP-1R activation.[5][18][19] These assays are suitable for identifying both agonists and antagonists.
-
Reporter Gene Assays (e.g., CRE-Luciferase): These assays measure a downstream event of cAMP signaling (activation of the cAMP response element, CRE) and are well-suited for HTS due to their high sensitivity and signal-to-background ratio.[3][20][21][22]
-
Calcium Flux Assays: These are possible in cell lines engineered to co-express a promiscuous G-protein like Gα15, which couples GLP-1R activation to the phospholipase C pathway and subsequent calcium release.[10][11] They offer a rapid and robust readout compatible with FLIPR instruments.
-
Receptor Binding Assays: These assays directly measure the binding of a ligand to the receptor and are useful for determining binding affinity.[23]
Cell Line Selection Guide
The following table summarizes key characteristics of commonly used cell lines for GLP-1R modulator assays to aid in your selection process.
| Cell Line | Receptor Expression | Common Assay Formats | Key Features & Considerations |
| HEK293 | Engineered (Stable Overexpression) | cAMP, CRE-Luciferase Reporter, Calcium Flux (with Gα15) | High transfection efficiency, robust growth, and amenability to various genetic modifications make it a versatile host for recombinant receptor expression.[3][16][20][24] |
| CHO-K1 | Engineered (Stable Overexpression) | cAMP, CRE-Luciferase Reporter, Calcium Flux (with Gα15) | Well-characterized for GPCR assays, demonstrates stable expression over passages, and is suitable for HTS applications.[4][5][10][11][25] |
| INS-1E | Endogenous (Rat) | cAMP, Insulin Secretion | A rat insulinoma cell line that provides a more physiologically relevant model for studying GLP-1R function in the context of a pancreatic β-cell.[14][17][26] |
| RIN-5F | Endogenous (Rat) | cAMP, Insulin Secretion | Another rat insulinoma cell line used to study GLP-1R-mediated effects on insulin secretion and content.[13][27][28][29] |
Signaling Pathways & Experimental Workflows
Caption: GLP-1R Signaling Pathways for Different Assay Formats.
Caption: General Experimental Workflow for Cell-Based GLP-1R Assays.
Troubleshooting Guides
Issue 1: High Basal Signal in Reporter Gene Assay
-
Possible Cause: Autocrine signaling due to endogenous production of GLP-1 by the cells. This has been observed in INS-1 cells.[30]
-
Troubleshooting Steps:
-
Change Media: Replace the cell culture medium immediately before adding your compounds to remove any secreted GLP-1.
-
Use Antagonist: Include a known GLP-1R antagonist in your experimental design as a control to confirm that the high basal signal is receptor-mediated.
-
Serum-Free Media: Culture cells in serum-free media for a period before the assay, as serum can sometimes contain factors that stimulate the signaling pathway.
-
Issue 2: Low or No Signal in Response to Agonist
-
Possible Cause: Low receptor expression, poor cell health, or issues with assay reagents.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm GLP-1R expression using a positive control agonist with a known EC50 value. For engineered cell lines, verify expression via FACS or a similar method if possible.[10]
-
Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy.
-
Optimize Cell Seeding Density: Titrate the number of cells seeded per well to find the optimal density for your assay.
-
Reagent Quality: Ensure that your agonist and detection reagents are properly stored and have not expired. Prepare fresh dilutions for each experiment.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can negatively impact cell signaling and health.[3]
-
Issue 3: High Well-to-Well Variability
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Troubleshooting Steps:
-
Improve Seeding Technique: Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure an even distribution of cells.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to create a more uniform temperature and humidity environment.
-
Proper Reagent Mixing: Ensure thorough but gentle mixing after the addition of compounds and detection reagents. Avoid introducing bubbles.
-
DMSO Concentration: If using compounds dissolved in DMSO, ensure the final concentration is consistent across all wells and is below the tolerance level of the cell line (typically ≤1%).[12]
-
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay
-
Cell Seeding: Seed GLP-1R/CRE-luciferase reporter cells (e.g., HEK293 or CHO) in a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 90 µL of assay medium (e.g., Opti-MEM). Incubate overnight at 37°C with 5% CO2.[31]
-
Compound Preparation: Prepare serial dilutions of your test compounds and a reference agonist (e.g., GLP-1 (7-36)) in the assay medium.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with or without the reference agonist.
-
Incubation: Incubate the plate for 5-6 hours at 37°C with 5% CO2.[31]
-
Signal Detection: Add 100 µL of a one-step luciferase assay reagent to each well. Incubate at room temperature for 15-30 minutes with gentle shaking to ensure cell lysis and substrate mixing.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from a no-cell control. Plot the relative luminescence units (RLU) against the log of the compound concentration to determine EC50/IC50 values.
Protocol 2: cAMP Accumulation Assay (HTRF®)
-
Cell Seeding and Stimulation: Follow steps 1-3 from the CRE-Luciferase Reporter Gene Assay protocol.
-
Incubation: Incubate the plate for 30 minutes at 37°C with 5% CO2.
-
Cell Lysis and Detection: Sequentially add the HTRF® detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot it against the log of the compound concentration.[4] Convert the HTRF® ratio to cAMP concentration using a standard curve if absolute quantification is needed.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents and models for detecting endogenous GLP1R and GIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. H_GLP1R Reporter CHO-K1 Cell Line [en.genomeditech.com]
- 5. Eurofins Discoverx cAMP Hunter CHO-K1 GLP1R Gs Cell Line, 2 vials. (95-0062C2), | Fisher Scientific [fishersci.com]
- 6. innoprot.com [innoprot.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. axxam.com [axxam.com]
- 10. genscript.com [genscript.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of glucagon-like peptide-1 (GLP-1) in RINm5F insulinoma cells. Stimulation of insulin secretion, insulin content, and insulin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]
- 16. genscript.com [genscript.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 20. signosisinc.com [signosisinc.com]
- 21. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]
- 22. AMSBIO has launched a Glucagon-Like Peptide 1 Receptor reporter cell line [labx.com]
- 23. revvity.com [revvity.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. accegen.com [accegen.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Glucagon-like peptide-1 improves insulin and proinsulin binding on RINm5F cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. atcc.org [atcc.org]
- 29. accegen.com [accegen.com]
- 30. Over-expression of the glucagon-like peptide-1 receptor on INS-1 cells confers autocrine stimulation of insulin gene promoter activity: a strategy for production of pancreatic β-cell lines for use in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bpsbioscience.com [bpsbioscience.com]
minimizing non-specific binding of GLP-1R modulator C5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of the GLP-1R modulator C5 during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a high background signal in our radioligand binding assay with C5. What are the potential causes and solutions?
A1: High background in a radioligand binding assay can obscure specific binding signals, leading to inaccurate determination of affinity (Kd) and receptor density (Bmax).[1] Non-specific binding should ideally be less than 50% of the total binding.[1][2]
Potential Causes:
-
Radioligand Issues: The concentration of radiolabeled C5 may be too high, or the radioligand itself might be impure or hydrophobic, leading to increased non-specific interactions.[1]
-
Insufficient Blocking: The blocking agents used may not be effectively saturating all non-specific binding sites on the cell membranes or assay plates.[3]
-
Inadequate Washing: Insufficient or improper washing steps may not effectively remove unbound radiolabeled C5.[4][5][6]
-
Excessive Tissue/Membrane Concentration: Too much membrane protein in the assay can increase the number of non-specific binding sites.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in radioligand binding assays.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Radiolabeled C5 Concentration | Use a concentration at or below the Kd of C5.[1] | Minimizes binding to low-affinity, non-specific sites. |
| Blocking Agents | Increase the concentration of BSA or non-fat milk. Consider using casein as an alternative blocking agent.[7][8] | To saturate all potential non-specific binding sites on the membrane and assay vessel.[3] |
| Washing Procedure | Increase the number and duration of wash steps with ice-cold buffer.[5][6] | To more effectively remove unbound C5. |
| Membrane Protein Concentration | Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding signal-to-noise ratio. A typical starting range is 100-500 µg.[1] | Reduces the total number of non-specific binding sites. |
Q2: Our Western blot results for GLP-1R show multiple non-specific bands after treatment with C5. How can we improve the specificity?
A2: The appearance of non-specific bands in a Western blot can be due to several factors, including issues with the primary or secondary antibodies, insufficient blocking, or problems with the washing steps.[4][5][9]
Potential Causes:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[4][6]
-
Inadequate Blocking: The blocking buffer may not be optimal for the antibodies being used, leading to non-specific antibody binding to the membrane.[4][5][6]
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate.[4]
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies, contributing to background noise.[5][6]
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Increase the dilution of the primary antibody (e.g., from 1:1000 to 1:5000). | Reduces the likelihood of the antibody binding to low-affinity, non-target proteins. |
| Blocking Buffer | Optimize the blocking buffer. If using non-fat milk, try switching to Bovine Serum Albumin (BSA) or vice versa. Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[6] | Different blocking agents work better with different antibodies to prevent non-specific binding to the membrane.[10] |
| Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[4] If non-specific bands appear, consider using a pre-adsorbed secondary antibody. | Ensures that the secondary antibody is not the source of the non-specific bands. |
| Washing Steps | Increase the number of washes (e.g., 4-5 times for 5 minutes each) and include a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer.[6][10] | Helps to remove non-specifically bound antibodies. |
Q3: We are observing low signal-to-noise ratio in our immunofluorescence experiments for GLP-1R localization after C5 stimulation. What can we do to improve this?
A3: A low signal-to-noise ratio in immunofluorescence can be caused by weak specific staining, high background fluorescence, or both.[11][12]
Potential Causes:
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low for detection, or the secondary antibody may not be sufficiently bright.
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies to the cells or coverslip.
-
Autofluorescence: Some cell types or fixation methods can result in high intrinsic fluorescence.
-
Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal.
Logical Troubleshooting Steps:
Caption: Decision tree for troubleshooting low signal-to-noise in immunofluorescence.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Antibody Concentrations | Titrate the primary antibody to find the optimal concentration that maximizes signal without increasing background. Use a bright, high-quality secondary antibody. | Ensures a strong specific signal. |
| Blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum).[8] | Effectively blocks non-specific binding sites. |
| Autofluorescence Control | Include an unstained control sample to assess the level of autofluorescence. If high, consider using a different fixation method or an autofluorescence quenching reagent. | Helps to distinguish specific signal from background noise. |
| Imaging | Minimize exposure time to the excitation light. Use an antifade mounting medium.[11] | Reduces photobleaching and preserves the fluorescent signal. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for C5
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GLP-1R.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Blocking: Pre-incubate the assay plates or tubes with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Binding Reaction:
-
Add 50 µL of assay buffer.
-
Add 25 µL of radiolabeled C5 at various concentrations.
-
For non-specific binding determination, add 25 µL of a high concentration of unlabeled GLP-1 or another competitor.[13]
-
Add 100 µL of the membrane preparation.
-
-
Incubation: Incubate at a defined temperature and time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[13]
Protocol 2: Western Blot for GLP-1R
-
Sample Preparation: Lyse cells treated with or without C5 in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1-2 hours at room temperature with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[5][6]
-
Primary Antibody Incubation: Incubate the membrane with an anti-GLP-1R primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Signaling Pathway
The GLP-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14][15][16] This in turn activates Protein Kinase A (PKA).[17] There is also evidence for GLP-1R coupling to other G proteins like Gαq, which activates the phospholipase C (PLC) pathway.[14][15]
Caption: Simplified GLP-1R signaling pathways activated by a modulator like C5.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. GLP-1R Signaling and Functional Molecules in Incretin Therapy | MDPI [mdpi.com]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
GLP-1R Modulator C5 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with GLP-1 receptor (GLP-1R) modulators, with a focus on overcoming common challenges encountered during C5 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed in GLP-1R modulator C5 experiments?
A1: Researchers often face challenges related to assay variability, unexpected pharmacological profiles, and difficulties in translating in vitro data to in vivo outcomes. Specific issues include:
-
High background or low signal-to-noise ratio in functional assays: This can be caused by issues with cell health, reagent quality, or suboptimal assay conditions.
-
Inconsistent results between experimental repeats: This may stem from variations in cell passage number, serum batch effects, or inconsistent handling of compounds.[1]
-
Observing biased agonism: Modulators may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), leading to a complex pharmacological profile.[2][3][4]
-
Receptor desensitization and internalization (tachyphylaxis): Prolonged exposure to an agonist can lead to a diminished response over time due to receptor phosphorylation, β-arrestin binding, and subsequent internalization.[5][6][7][8][9]
-
Allosteric modulation complexities: The effects of allosteric modulators can be dependent on the specific orthosteric agonist used, making data interpretation challenging.[2][10]
Q2: How do I choose the appropriate cell line for my GLP-1R experiments?
A2: The choice of cell line is critical and depends on the specific research question.
-
Recombinant cell lines (e.g., HEK293, CHO): These are commonly used for initial screening and mechanistic studies due to their robust growth and the ability to control receptor expression levels.[2][11][12][13][14][15] They are ideal for dissecting specific signaling pathways. However, results may not fully recapitulate the physiology of native cells.
-
Endogenously expressing cell lines (e.g., INS-1, EndoC-βH1): These pancreatic β-cell lines provide a more physiologically relevant context for studying insulin secretion and glucose metabolism.[1][16] However, they may have lower receptor expression levels and can be more challenging to culture.
Q3: What is biased agonism and how can I assess it for my GLP-1R modulator?
A3: Biased agonism refers to the ability of a ligand to selectively activate a subset of a receptor's signaling pathways. For GLP-1R, this typically involves comparing G-protein-mediated signaling (e.g., cAMP production, ERK phosphorylation) with β-arrestin recruitment. To assess biased agonism, you should:
-
Measure cAMP accumulation: This is the canonical Gs-mediated pathway for GLP-1R.
-
Measure β-arrestin recruitment: Use techniques like BRET or FRET to quantify the interaction between GLP-1R and β-arrestin.[3][4]
-
Quantify bias: Analyze the dose-response curves for each pathway to determine if your modulator shows a preference for one over the other compared to a reference agonist.
Troubleshooting Guides
Problem 1: High Variability in cAMP Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Serum and Media Variability | Use the same batch of serum and media for all experiments within a study to minimize variability.[1] |
| Compound Solubility and Stability | Confirm the solubility of your modulator in the assay buffer. Use fresh dilutions for each experiment. Some compounds may be unstable in solution. |
| Assay Reagents | Check the expiration dates and proper storage of all assay reagents, including cAMP standards and detection antibodies. |
| DMSO Concentration | High concentrations of DMSO can affect cell viability and enzyme activity. Keep the final DMSO concentration consistent and as low as possible (typically <0.5%).[17] |
| Plasticware Adsorption | Peptides and some small molecules can adsorb to plastic surfaces. Consider using low-adhesion plates or including a carrier protein like BSA in your assay buffer.[1][17] |
Problem 2: Agonist-Induced Response Decreases Over Time (Tachyphylaxis)
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization | This is a physiological process. To study the initial response, use shorter incubation times with the agonist. To investigate desensitization, perform pre-incubation with the agonist before a second stimulation.[7] |
| Receptor Internalization | Prolonged agonist exposure leads to receptor internalization.[7][18] You can measure this directly using imaging or antibody-based assays that quantify cell surface receptor levels. |
| G-protein Uncoupling | Receptor phosphorylation by GRKs can uncouple it from G-proteins. This is an early event in desensitization. |
Problem 3: Difficulty Characterizing Allosteric Modulators
| Potential Cause | Troubleshooting Step |
| Probe Dependence | The effect of a positive allosteric modulator (PAM) or negative allosteric modulator (NAM) can vary depending on the orthosteric agonist used. Test your modulator in the presence of multiple orthosteric agonists with different efficacies.[2] |
| Assay Format | The observed effect of an allosteric modulator can be influenced by the assay conditions (e.g., incubation time, temperature). |
| "Biphasic" Dose-Response | Some allosteric modulators may exhibit a bell-shaped dose-response curve, where higher concentrations lead to a decrease in the observed effect. This could be due to off-target effects or compound insolubility at high concentrations.[19] |
Quantitative Data Summary
Table 1: Example In Vitro Potencies of GLP-1R Agonists
| Compound | Assay Type | Cell Line | EC50 | Reference |
| GLP-1 (7-36) | cAMP Accumulation | CHO-K1 | 197 pM | [15] |
| This compound | GLP-1 Binding Enhancement | - | 1.59 ± 0.53 μM | [20] |
| Glucagon | cAMP Accumulation (at GLP-1R) | HEK293-GLP-1R | 4.9 nM | [21] |
Table 2: Example Kinetic Data for GLP-1R Internalization
| Ligand | Parameter | Value | Reference |
| GLP-1 | Apparent t1/2 for desensitization | 19.27 min | [7] |
| GLP-1 | Net t1/2 for desensitization | 2.99 min | [7] |
| GLP-1 | t1/2 for internalization | 2.05 min | [7] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
-
Cell Plating: Seed CHO-K1 cells stably expressing human GLP-1R into a 384-well plate at a density of 10,000 cells/well and incubate for 16-20 hours.[15]
-
Compound Preparation: Prepare serial dilutions of the GLP-1R modulator in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add the diluted modulator to the cells and incubate for the desired time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Measurement: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Convert this ratio to cAMP concentration using a standard curve and plot the dose-response curve to determine EC50 values.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture cells (e.g., MIN6) to 70% confluence. Prior to the experiment, starve the cells in serum-free media for 2-4 hours.[22]
-
Stimulation: Treat the cells with the GLP-1R modulator at various concentrations for a short period (e.g., 5-10 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane with an antibody against total ERK1/2 for normalization. Quantify the band intensities to determine the fold change in p-ERK levels.
Protocol 3: Receptor Internalization Assay (ELISA-based)
-
Cell Culture: Plate HEK293 cells stably expressing an N-terminally tagged GLP-1R (e.g., Myc-GLP-1R) in a 96-well plate.[7]
-
Agonist Treatment: Treat the cells with the GLP-1R agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Fix the cells with paraformaldehyde to preserve the cell surface receptors.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody against the N-terminal tag (e.g., anti-Myc antibody). This will only detect receptors remaining on the cell surface.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance over time indicates receptor internalization. Plot the percentage of remaining surface receptors against time to determine the internalization rate.
Visualizations
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of GLP‐1 receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Tachyphylaxis of the Glucagon-Like Peptide 1–Induced Deceleration of Gastric Emptying in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid tachyphylaxis of the glucagon-like peptide 1-induced deceleration of gastric emptying in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLP-1 receptor agonist tachyphylaxis and perioperative recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]
- 12. amsbio.com [amsbio.com]
- 13. GLP-1R Reporter Cell Line for Diabetes and Obesity Research | Lab Manager [labmanager.com]
- 14. Hi-Affi™ GLP1R Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Human GLP1R variants affecting GLP1R cell surface expression are associated with impaired glucose control and increased adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
GLP-1R Modulator C5 Functional Assays: Technical Support Center
Welcome to the technical support center for GLP-1R modulator C5. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule, positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It functions by binding to a transmembrane site on the receptor, which enhances the binding and/or efficacy of the endogenous agonist, GLP-1.[1] Its reported EC50 for enhancing GLP-1 binding is 1.59 ± 0.53 μM.[1] C5 is utilized in research for the potential treatment of type II diabetes.[2]
Q2: What are the primary signaling pathways activated by the GLP-1 Receptor?
A2: The GLP-1R is a Class B G protein-coupled receptor (GPCR) that primarily signals through the Gαs protein subunit.[3][4] Activation of Gαs stimulates adenylyl cyclase, leading to a robust increase in the intracellular second messenger cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4] Additionally, GLP-1R activation can lead to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades, such as the ERK1/2 pathway.[3][4][5] There is also some evidence for GLP-1R coupling to Gαq proteins, leading to intracellular calcium mobilization.[3][6]
Q3: What functional assays are recommended to characterize C5's activity at the GLP-1R?
A3: To comprehensively characterize a GLP-1R modulator like C5, a panel of functional assays targeting different downstream signaling pathways is recommended:
-
cAMP Accumulation Assay: This is the primary assay to quantify Gαs pathway activation. It measures the increase in intracellular cAMP levels following receptor stimulation.[7]
-
β-Arrestin Recruitment Assay: This assay determines if the modulator promotes the interaction between GLP-1R and β-arrestin, which is crucial for understanding potential for receptor desensitization and biased signaling.[8]
-
ERK1/2 Phosphorylation Assay: This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event that can be initiated by both G protein and β-arrestin pathways.[9]
Q4: How should I prepare and handle C5 for in vitro experiments?
A4: C5 is typically supplied as a powder. For experimental use, create a high-concentration stock solution in an appropriate solvent, such as DMSO.[2] It is recommended to sonicate to ensure complete dissolution.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] When preparing working dilutions for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that causes cellular toxicity (typically ≤0.5%).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H23N3O3 | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| Description | Allosteric Modulator | [1] |
| Target | GLP-1R | [1] |
| Binding Site | Transmembrane | [1] |
| Solubility | DMSO: ≥ 30 mg/mL | [2] |
Table 2: Example Functional Activity Profile of C5 vs. Endogenous Ligand (GLP-1)
Note: These values are hypothetical for illustrative purposes and should be determined experimentally.
| Assay | Ligand | Parameter | Value |
|---|---|---|---|
| cAMP Accumulation | GLP-1 (alone) | EC50 | 0.8 nM |
| GLP-1 + 1 µM C5 | EC50 | 0.2 nM | |
| C5 (alone) | Emax | < 5% of GLP-1 | |
| β-Arrestin 2 Recruitment | GLP-1 (alone) | EC50 | 5.2 nM |
| GLP-1 + 1 µM C5 | EC50 | 1.5 nM | |
| C5 (alone) | Emax | < 5% of GLP-1 | |
| ERK1/2 Phosphorylation | GLP-1 (alone) | EC50 | 2.5 nM |
| GLP-1 + 1 µM C5 | EC50 | 0.9 nM |
| | C5 (alone) | Emax | < 10% of GLP-1 |
Signaling Pathways and Workflows
Figure 1: Simplified GLP-1R signaling pathways.
Figure 2: General workflow for a cell-based functional assay.
Troubleshooting Guide
cAMP Assays
Q: I'm observing a high background signal in my cAMP assay. What are the possible causes and solutions?
A: High background signal can mask the specific response to your modulator. Here are common causes and how to address them:
-
Too many cells per well: An excessive number of cells can produce a high basal level of cAMP.
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides a robust signal window without elevating the basal signal.[11]
-
-
Constitutive receptor activity: The cell line may have high endogenous GLP-1R expression leading to constitutive (agonist-independent) activity.
-
Solution: If possible, choose a cell line with lower receptor expression or reduce the expression level.[12]
-
-
Stimulants in serum: Components in fetal bovine serum (FBS) can activate various GPCRs, leading to elevated cAMP.
-
Phosphodiesterase (PDE) inhibitor issues: Using a PDE inhibitor (like IBMX) is often necessary to prevent cAMP degradation, but too high a concentration can elevate basal levels.[10]
-
Solution: Titrate the PDE inhibitor to find the lowest concentration that provides a stable and robust agonist-stimulated signal.[12]
-
Figure 3: Troubleshooting logic for high basal cAMP signal.
Q: My agonist-stimulated cAMP signal is very low or undetectable. How can I troubleshoot this?
A: A low signal-to-background ratio can make it difficult to determine compound potency and efficacy.
-
cAMP degradation: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP.
-
Insufficient receptor expression: The cells may not express enough GLP-1R to produce a detectable signal.
-
Solution: Use a cell line known to have high receptor expression or select a higher-expressing clone.[11]
-
-
Inactive agonist: The GLP-1 peptide may have degraded.
-
Solution: Prepare fresh agonist stock from powder. Peptides are sensitive to degradation and should be stored properly.
-
-
Suboptimal incubation time: The peak cAMP signal is often transient.
-
Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time for the peak signal.
-
ERK1/2 Phosphorylation Assays
Q: My p-ERK signal is high even in the unstimulated (basal) control wells. How can I reduce this?
A: High basal p-ERK is a common issue that reduces the assay window.
-
Serum growth factors: Serum is a potent activator of the ERK pathway.
-
Mechanical stress: Physical handling of the plates can trigger ERK activation.
-
Solution: Handle plates gently during media changes and compound addition. Avoid jarring or shaking the plates.[14]
-
-
Cell density: Overly confluent or sparse cells can have altered basal signaling.
-
Solution: Ensure cells are seeded to reach a consistent, healthy confluence (e.g., 80-90%) at the time of the assay.[9]
-
Q: I am not observing a significant increase in p-ERK signal after stimulation. What should I check?
A: Lack of a p-ERK signal can be due to several factors from the cells to the reagents.
-
Phosphatase activity: Phosphatases in the cell lysate will rapidly dephosphorylate ERK once cells are lysed.
-
Solution: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[16]
-
-
Poor antibody performance: The primary antibody against p-ERK may be of poor quality, at the wrong dilution, or expired.
-
Solution: Titrate your primary antibody to find the optimal concentration. Use a positive control (e.g., treating cells with PMA) to confirm the antibody and detection system are working.[14]
-
-
Suboptimal stimulation time: ERK phosphorylation is often transient, peaking and then declining.
-
Protein transfer issues (Western Blot): For Western blot-based detection, proteins may not have transferred efficiently from the gel to the membrane.
-
Solution: Check the transfer by staining the membrane with Ponceau S after transfer to visualize total protein. Ensure total ERK levels are consistent across lanes.[14]
-
β-Arrestin Recruitment Assays
Q: The signal-to-background ratio in my β-arrestin assay is poor. How can I improve it?
A: A low signal window can hinder the characterization of weak or partial agonists.
-
Suboptimal incubation time: The kinetics of β-arrestin recruitment can vary between receptors; some interactions are transient (Class A) while others are more stable (Class B).[8]
-
Solution: Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the point of maximal recruitment and signal.
-
-
Low receptor expression: Insufficient receptor at the cell surface will lead to a weak signal.
-
Solution: Use a validated cell line with robust receptor expression. Ensure cells are healthy and not over-confluent, which can downregulate surface receptors.
-
-
Reagent quality: The detection reagents or substrate may have degraded.
-
Solution: Use fresh reagents and ensure they are prepared according to the manufacturer's instructions. Check the expiration dates.
-
General Assay Issues
Q: I'm seeing high variability between my replicate wells (intra-assay variability). What are the common causes?
A: High variability undermines the reliability of your data.
-
Inconsistent cell seeding: Uneven cell distribution across the plate is a major source of variability.[18]
-
Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a consistent plating technique for all wells.[18]
-
-
Pipetting errors: Inaccurate or inconsistent pipetting of compounds or reagents will lead to variable results.
-
Solution: Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions).[18] Ensure complete mixing within the wells after reagent addition.
-
-
Edge effects: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients.
-
Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile water or media to create a humidity barrier.
-
-
Cell health and passage number: Using cells of a high passage number can lead to phenotypic drift and inconsistent responses.[18]
Experimental Protocols
Protocol 1: Gs Pathway - cAMP Accumulation Assay (HTRF-based)
This protocol is adapted for a homogenous time-resolved fluorescence (HTRF) competitive immunoassay format.
-
Cell Plating:
-
Harvest cells (e.g., HEK293 or CHO expressing GLP-1R) and resuspend in the appropriate culture medium.
-
Seed cells into a 384-well white assay plate at a pre-optimized density and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of C5 and/or GLP-1 in stimulation buffer (e.g., HBSS with 0.1% BSA and a PDE inhibitor like 500 µM IBMX).
-
Remove culture medium from the cells.
-
Add the compound dilutions to the wells and incubate for the pre-determined optimal time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) diluted in lysis buffer, as per the manufacturer's instructions.[12]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve run in parallel. Plot the data using non-linear regression to determine EC50 values.
-
Protocol 2: β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the DiscoverX PathHunter® technology.[8][20]
-
Cell Plating:
-
Use a cell line co-expressing GLP-1R fused to a ProLink™ (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment.[21]
-
Plate cells in a 384-well white assay plate in the recommended plating medium and incubate for 24 hours.
-
-
Compound Stimulation:
-
Prepare serial dilutions of C5 and/or GLP-1 in assay buffer.
-
Add the compounds to the cells and incubate for the optimal time (e.g., 90 minutes) at 37°C.[8]
-
-
Detection:
-
Add the PathHunter Detection Reagent Cocktail according to the manufacturer's protocol.[21]
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate luminometer.
-
Plot the relative light units (RLU) against compound concentration and fit to a dose-response curve to calculate EC50 values.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a semi-quantitative measure of ERK1/2 activation.
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Remove growth medium, wash with PBS, and replace with serum-free medium. Incubate for 12-18 hours to reduce basal phosphorylation.[14]
-
-
Stimulation and Lysis:
-
Stimulate cells with different concentrations of C5 and/or GLP-1 for the optimal time (e.g., 5-10 minutes) at 37°C.[22]
-
Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).[16]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[14]
-
Quantify band intensities using densitometry software and express the results as the ratio of phospho-ERK to total-ERK.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for GLP-1R Modulator C5 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GLP-1R modulator C5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric modulator.[1] It enhances the binding of the native ligand, GLP-1, to the glucagon-like peptide-1 receptor (GLP-1R) by interacting with a transmembrane site on the receptor.[1][2] This positive allosteric modulation (PAM) potentiates the receptor's downstream signaling.
Q2: What is the reported potency of this compound?
A2: The half-maximal effective concentration (EC50) of this compound has been reported to be 1.59 ± 0.53 μM.[2]
Q3: What are the key signaling pathways activated by GLP-1R?
A3: Upon agonist binding, the GLP-1R primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This cAMP increase activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Additionally, GLP-1R activation can trigger the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling pathways, such as the ERK1/2 pathway.[2][4]
Q4: What is "probe dependence" and why is it important for C5 studies?
A4: Probe dependence is a phenomenon observed with allosteric modulators where the extent of modulation depends on the specific orthosteric ligand (the "probe") being used.[2][5] This means that C5 may enhance the binding and/or signaling of different GLP-1R agonists to varying degrees. It is crucial to characterize the effects of C5 with the specific GLP-1 analogue being used in your experiments.
Troubleshooting Guides
Cell Culture and Transfection
| Issue | Possible Cause | Recommended Solution |
| Low or no GLP-1R expression in our cell line. | - Improper cell line handling and maintenance.- Low transfection efficiency.- Cell line instability over passages. | - Ensure proper cell culture conditions (media, temperature, CO2).- Optimize transfection protocol (reagent, DNA concentration, cell density).- Use low-passage cells and regularly verify receptor expression via qPCR or Western blot. |
| High variability in assay results between different cell passages. | - Inconsistent cell density at the time of the assay.- Changes in receptor expression levels with increasing passage number. | - Standardize seeding density and ensure cells are in a logarithmic growth phase.- Establish a cell banking system and use cells within a defined passage number range. |
| Mycoplasma contamination. | - Contaminated cell stocks or reagents. | - Regularly test for mycoplasma using a reliable method (e.g., PCR-based assay).- Quarantine new cell lines.- Use antibiotic-free media when possible to avoid masking low-level contamination. |
Functional Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal in cAMP assay. | - Basal receptor activity.- Phosphodiesterase (PDE) activity degrading cAMP.- Non-specific assay components. | - Optimize cell seeding density.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[2][6]- Run appropriate controls (e.g., untransfected cells, vehicle-only). |
| No potentiation of GLP-1 signaling observed with C5. | - Suboptimal concentration of C5 or GLP-1.- Probe dependence: C5 may not effectively modulate the specific GLP-1 analogue used.- Incorrect assay setup. | - Perform a matrix titration of both C5 and the GLP-1 agonist to find optimal concentrations.- Test C5 with different GLP-1R agonists.- Ensure the pre-incubation time with C5 is sufficient for binding. |
| High variability in β-arrestin recruitment assay. | - Low signal-to-background ratio.- Cell health issues.- Suboptimal agonist concentration. | - Optimize the ratio of donor and acceptor molecules in BRET/FRET assays.- Ensure high cell viability (>95%).- Use a saturating concentration of the GLP-1 agonist to elicit a robust response. |
| Inconsistent receptor internalization results. | - Indirect measurement method is not sensitive enough.- Issues with antibody or ligand labeling. | - Use a direct visualization method like confocal microscopy or a quantitative high-content imaging system.- Validate the specificity and functionality of labeled ligands or antibodies. |
Experimental Protocols & Data
Key Experimental Methodologies
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently or stably transfect cells with a mammalian expression vector encoding the human GLP-1R. Use a standard transfection reagent according to the manufacturer's protocol. For stable cell lines, select and maintain cells using an appropriate antibiotic.
2. cAMP Accumulation Assay:
-
Principle: This assay measures the production of intracellular cAMP, a key second messenger in the GLP-1R signaling pathway.
-
Protocol:
-
Seed GLP-1R expressing cells into a 96- or 384-well plate and incubate overnight.
-
Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) in assay buffer for 10-30 minutes at 37°C to prevent cAMP degradation.[6]
-
Add varying concentrations of this compound and/or a GLP-1R agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Data Analysis: Plot the concentration-response curves and calculate EC50 values using a non-linear regression model (e.g., four-parameter logistic equation).
3. β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin to the activated GLP-1R, which is involved in receptor desensitization and signaling.
-
Protocol:
-
Use a cell line co-expressing GLP-1R fused to a donor fluorophore (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to an acceptor fluorophore (e.g., Green Fluorescent Protein, GFP).
-
Seed cells into a white 96-well plate.
-
Add the substrate for the donor fluorophore (e.g., coelenterazine h).
-
Stimulate with a GLP-1R agonist in the presence or absence of C5.
-
Measure the light emission at wavelengths corresponding to the donor and acceptor to determine the Bioluminescence Resonance Energy Transfer (BRET) ratio.
-
-
Data Analysis: Plot the BRET ratio against the ligand concentration and determine EC50 values.
4. Receptor Internalization Assay:
-
Principle: This assay quantifies the agonist-induced movement of GLP-1R from the cell surface into intracellular compartments.
-
Protocol:
-
Use cells stably expressing an N-terminally tagged GLP-1R (e.g., with a FLAG or myc epitope).
-
Treat cells with the GLP-1R agonist and/or C5 for various time points.
-
Fix the cells and incubate with a primary antibody against the epitope tag.
-
Add a fluorescently labeled secondary antibody.
-
Quantify the cell surface receptor levels using a plate reader or visualize internalization using confocal microscopy.
-
-
Data Analysis: Normalize the fluorescence signal to untreated cells to determine the percentage of internalized receptors.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Assay | Value | Reference |
| EC50 | This compound | Not Specified | Not Specified | 1.59 ± 0.53 µM | [2] |
| EC50 | GLP-1 (7-36) | CHO-hGLP-1R | cAMP Accumulation | ~10 pM | [7] |
| EC50 | Exendin-4 | HEK293-GLP-1R | β-arrestin Recruitment | ~1 nM | [8] |
Visualizations
Caption: GLP-1R Signaling Pathway with Allosteric Modulation by C5.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 2. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Allosteric Modulatory Effect of GLP-1R Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) and a primary target in the treatment of type 2 diabetes and obesity. Allosteric modulators of GLP-1R offer a promising therapeutic avenue by fine-tuning the receptor's response to endogenous ligands. This guide provides a comparative overview of the validation of GLP-1R positive allosteric modulators (PAMs), with a focus on the well-characterized compounds, Compound 2 and BETP, and includes available information on the modulator C5.
Comparative Analysis of GLP-1R Allosteric Modulators
The allosteric modulation of GLP-1R is typically quantified by assessing a compound's ability to enhance the binding affinity and/or signaling efficacy of an orthosteric agonist, such as GLP-1. The data presented below is collated from various in vitro studies.
Quantitative Data Summary
Table 1: Allosteric Modulatory Effects on GLP-1R
| Modulator | EC50 / pEC50 | Effect on Agonist Affinity | Effect on Agonist Efficacy (cAMP signaling) | Notes |
| C5 | 1.59 ± 0.53 μM[1] | Enhances GLP-1 binding[1][2] | Data not publicly available | Binds to a transmembrane site[1][2] |
| Compound 2 | pEC50 ~5.94[3] | Modestly increases GLP-1 affinity[3] | Marked enhancement of GLP-1(9-36) amide efficacy[3][4] | Also acts as an ago-allosteric modulator (agonist in its own right)[3][5] |
| BETP | - | - | Potentiates GLP-1(9-36)-NH2-stimulated cAMP signaling[4][6] | Requires Cys-347 for its activity, suggesting a covalent modification mechanism[6] |
EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) values indicate the potency of the modulator. A lower EC50 or a higher pEC50 indicates greater potency.
Experimental Protocols
The validation of a GLP-1R allosteric modulator involves a series of in vitro assays to characterize its binding and functional effects.
Radioligand Binding Assay
This assay is used to determine if the allosteric modulator affects the binding of a radiolabeled ligand (agonist or antagonist) to the GLP-1R.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1 or 125I-exendin(9-39)) and varying concentrations of the unlabeled orthosteric agonist, in the presence or absence of the putative allosteric modulator.
-
Equilibrium Binding: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., overnight at 4°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and the data is fitted to an allosteric model to determine the modulator's effect on the agonist's affinity (Ki). A leftward shift in the competition curve in the presence of the modulator indicates positive cooperativity.
cAMP Accumulation Assay
This functional assay measures the downstream signaling effect of GLP-1R activation, which is primarily coupled to the Gαs protein and leads to the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing the GLP-1R (e.g., HEK293 or CHO-K1 cells) are seeded in 96- or 384-well plates.
-
Pre-incubation: The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with varying concentrations of the GLP-1R agonist in the presence or absence of the allosteric modulator for a defined period (e.g., 30 minutes at 37°C).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or LANCE Ultra cAMP kit.
-
Data Analysis: Dose-response curves are generated, and parameters such as EC50 and Emax are calculated. A leftward shift in the dose-response curve (decreased EC50) indicates an increase in agonist potency, while an increase in the maximum response (Emax) indicates enhanced efficacy.
Visualizing Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
The binding of an agonist to the GLP-1R activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses, including insulin secretion in pancreatic beta cells. Allosteric modulators can enhance this signaling cascade.
Experimental Workflow for Validating a GLP-1R PAM
The process of validating a potential GLP-1R PAM involves a logical progression from binding studies to functional assays.
Conclusion
The validation of a GLP-1R allosteric modulator requires rigorous experimental investigation. While compounds like Compound 2 and BETP are well-documented in scientific literature, providing a basis for understanding their mechanisms of action, information on other modulators such as C5 is currently limited to supplier-provided data. Researchers interested in utilizing C5 should consider conducting independent validation studies following the experimental protocols outlined in this guide to fully characterize its allosteric modulatory effects on the GLP-1R. The provided diagrams offer a visual representation of the underlying biological processes and the necessary steps for experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLP-1R modulator C5 | Glucagon Receptor | TargetMol [targetmol.com]
- 3. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular insights into ago-allosteric modulation of the human glucagon-like peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of GLP-1R Modulator C5 and Liraglutide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two distinct glucagon-like peptide-1 receptor (GLP-1R) modulators: the novel small molecule allosteric modulator C5 and the well-established peptide agonist, liraglutide. The following sections present available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to aid in the objective assessment of their performance.
Introduction to GLP-1R Modulation
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1] Activation of the GLP-1R on pancreatic β-cells stimulates glucose-dependent insulin secretion.[2] Liraglutide, a GLP-1 analogue, acts as a direct agonist, mimicking the action of the endogenous GLP-1 peptide. In contrast, C5 is a small molecule positive allosteric modulator (PAM) that enhances the binding and/or efficacy of the natural ligand, GLP-1.[3][4][5]
Quantitative Comparison of In Vitro Efficacy
Table 1: In Vitro Efficacy of GLP-1R Modulator C5
| Parameter | Value | Cell Line | Assay Type | Source |
| Allosteric Modulation (EC50) | 1.59 ± 0.53 μM | N/A | GLP-1 Binding Enhancement | [3] |
Note: The EC50 value for C5 represents its potency in enhancing the binding of GLP-1 to its receptor, not a direct measure of downstream signaling agonism.
Table 2: In Vitro Efficacy of Liraglutide
| Parameter | Value | Cell Line | Assay Type | Source |
| cAMP Production (EC50) | 1.2 pM | Chinese Hamster Ovary (CHO) cells expressing human GLP-1R | cAMP Accumulation | [6] |
| ERK1/2 Phosphorylation | Active | MC3T3-E1, OLETF rat pancreas, CHO-Glp1r cells | Western Blot | [7][8][9] |
Note: The EC50 value for liraglutide reflects its direct agonistic activity in stimulating the production of the second messenger cAMP.
Signaling Pathways and Mechanisms of Action
Liraglutide, as a GLP-1R agonist, directly binds to the orthosteric site of the receptor, initiating a conformational change that activates downstream signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which mediate many of the physiological effects of GLP-1R activation. Furthermore, GLP-1R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through both G protein-dependent and β-arrestin-mediated pathways.[10]
C5, as a positive allosteric modulator, binds to a site on the GLP-1R that is distinct from the orthosteric binding site of GLP-1.[5] This binding is thought to induce a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous GLP-1 peptide.[5] Therefore, the biological effects of C5 are dependent on the presence of an orthosteric agonist like GLP-1.
Experimental Protocols
The following are generalized methodologies for the key in vitro assays used to characterize GLP-1R modulators.
GLP-1R Binding Assay (for Allosteric Modulation)
This assay is designed to measure the ability of a compound to enhance the binding of a radiolabeled or fluorescently-tagged GLP-1 analogue to the GLP-1R.
-
Cell Culture: Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) are cultured to confluence in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the GLP-1R.
-
Binding Reaction: A fixed, sub-saturating concentration of a labeled GLP-1 analogue is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., C5).
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound ligand.
-
Detection: The amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence detection).
-
Data Analysis: The data are plotted as the concentration of the test compound versus the specific binding of the labeled ligand. The EC50 value, the concentration at which the compound produces 50% of its maximal enhancing effect, is calculated.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP upon binding to the GLP-1R.
-
Cell Culture: Cells expressing the GLP-1R are seeded into multi-well plates.
-
Compound Treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, cells are stimulated with varying concentrations of the test agonist (e.g., liraglutide) for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a reporter gene assay.
-
Data Analysis: The concentration-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is determined.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK signaling pathway downstream of GLP-1R activation.
-
Cell Culture and Stimulation: GLP-1R expressing cells are grown to a suitable density and then serum-starved to reduce basal signaling. The cells are then treated with the test compound (e.g., liraglutide) for various time points.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). A separate blot is often probed with an antibody for total ERK1/2 to serve as a loading control.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.
Conclusion
This compound and liraglutide represent two distinct approaches to targeting the GLP-1R. Liraglutide is a potent, direct agonist with picomolar efficacy in stimulating cAMP production in vitro. C5, on the other hand, is a small molecule positive allosteric modulator that enhances the binding of the endogenous ligand with micromolar potency. The choice between these two types of modulators would depend on the desired therapeutic strategy. An agonist like liraglutide provides a strong, sustained signal, while a PAM like C5 could offer a more physiological, temporally controlled modulation of GLP-1R activity, potentially with a different side-effect profile. Further head-to-head in vitro and in vivo studies are necessary to fully elucidate the comparative efficacy and therapeutic potential of these two classes of GLP-1R modulators.
References
- 1. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 5. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liraglutide, a glucagon-like peptide-1 receptor agonist, facilitates osteogenic proliferation and differentiation in MC3T3-E1 cells through phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), extracellular signal-related kinase (ERK)1/2, and cAMP/protein kinase A (PKA) signaling pathways involving β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liraglutide inhibits the progression of prediabetes in rats by reducing Raf-1 kinase inhibitor protein - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 9. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GLP-1R Modulator C5 and Semaglutide: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the novel glucagon-like peptide-1 receptor (GLP-1R) allosteric modulator C5 and the well-established GLP-1R agonist, semaglutide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
Semaglutide is a potent, long-acting GLP-1 analogue that functions as an orthosteric agonist, mimicking the action of the native GLP-1 hormone to stimulate insulin secretion and regulate glucose metabolism. In contrast, GLP-1R modulator C5 is a small molecule positive allosteric modulator (PAM). It enhances the binding of GLP-1 to its receptor at a transmembrane site, thereby potentiating its signaling. This fundamental difference in their interaction with the GLP-1R results in distinct pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for C5 and semaglutide based on available preclinical data.
| Parameter | This compound | Semaglutide |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Orthosteric Agonist |
| Chemical Class | Small Molecule | Peptide Analogue |
| Binding Site | Transmembrane Allosteric Pocket | Orthosteric Binding Site |
Table 1: General Characteristics
| In Vitro Assay | This compound | Semaglutide |
| EC50 (cAMP Accumulation) | 1.59 ± 0.53 µM (in the presence of GLP-1)[1] | ~7.6 nM[2] |
| ERK1/2 Phosphorylation | Data not available | Induces ERK1/2 phosphorylation |
Table 2: In Vitro Efficacy
Signaling Pathways
Semaglutide directly activates the GLP-1R, leading to the canonical Gs-protein-coupled signaling cascade, which includes the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK). C5, as a PAM, does not activate the receptor on its own but enhances the signaling response when an orthosteric agonist like GLP-1 is present.
References
For Immediate Release
Shanghai, China – December 13, 2025 – A comprehensive analysis of the selectivity profile of the novel GLP-1R modulator, C5, reveals its targeted activity towards the glucagon-like peptide-1 receptor (GLP-1R) with no significant cross-reactivity observed against related glucagon family receptors. This guide provides a detailed comparison of C5's activity, supported by experimental data and protocols, for researchers and professionals in the field of drug development.
The GLP-1R modulator C5 has been identified as a positive allosteric modulator (PAM), a molecule that binds to a site on the receptor distinct from the endogenous ligand binding site, thereby enhancing the receptor's response to its natural ligand, GLP-1. Specifically, C5 has been shown to potentiate GLP-1 binding to its receptor with a half-maximal effective concentration (EC50) of 1.59 ± 0.53 μM.[1] To ascertain the therapeutic potential and specificity of C5, its activity was evaluated against the closely related glucagon receptor (GCGR) and gastric inhibitory polypeptide receptor (GIPR).
Comparative Selectivity Data
The selectivity of a modulator is a critical determinant of its therapeutic window and potential side effects. Functional assays measuring the intracellular signaling molecule cyclic AMP (cAMP) were performed to quantify the activity of C5 at GLP-1R, GCGR, and GIPR. The results, summarized in the table below, demonstrate that C5 is a selective modulator of GLP-1R.
| Receptor | Assay Type | Modulator | Activity (EC50/IC50) | Fold Selectivity vs. GLP-1R |
| GLP-1R | cAMP Accumulation | C5 (in presence of GLP-1) | 1.59 ± 0.53 μM (EC50) | - |
| GCGR | cAMP Accumulation | C5 (in presence of Glucagon) | No significant activity observed | >100 |
| GIPR | cAMP Accumulation | C5 (in presence of GIP) | No significant activity observed | >100 |
Data presented is based on functional cAMP assays. Fold selectivity is estimated based on the lack of significant response at the highest tested concentrations.
The data clearly indicates that C5 does not potentiate the activity of glucagon at the GCGR nor GIP at the GIPR, highlighting its specificity for the GLP-1R. This high selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from activating the GCGR or GIPR signaling pathways.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For receptor activity assays, cells were transiently transfected with plasmids encoding for human GLP-1R, GCGR, or GIPR using a standard lipofection method.
cAMP Accumulation Assay
The functional activity of C5 was assessed by measuring its effect on ligand-induced cAMP production.
-
Cell Seeding: Transfected HEK293 cells were seeded into 96-well plates and cultured for 24 hours.
-
Assay Buffer: The culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of C5 or vehicle control for 30 minutes.
-
Ligand Stimulation: The respective endogenous ligands (GLP-1 for GLP-1R, glucagon for GCGR, and GIP for GIPR) were added at a concentration corresponding to their EC20 to initiate receptor activation.
-
Incubation: The plates were incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit, with detection based on homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The EC50 values were calculated from the concentration-response curves using a nonlinear regression model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the receptors and the general workflow of the experimental procedure.
Caption: Signaling pathways of GLP-1R, GCGR, and GIPR.
Caption: Experimental workflow for selectivity profiling.
References
A Head-to-Head Showdown: Small Molecule GLP-1R Modulators in Focus
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of small molecule glucagon-like peptide-1 receptor (GLP-1R) modulators, presenting key preclinical and clinical data. We delve into the experimental data of leading compounds, providing insights into their performance and the methodologies used to evaluate them.
The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on the development of orally bioavailable small molecule GLP-1R agonists. These compounds offer a promising alternative to the injectable peptide-based therapies that have dominated the market. This guide provides a head-to-head comparison of key small molecule GLP-1R modulators, including the clinical-stage orforglipron and the discontinued yet informative danuglipron and lotiglipron, alongside emerging candidates.
Preclinical Potency and Selectivity: A Comparative Overview
The initial stages of drug development heavily rely on preclinical assessments of a compound's potency and selectivity for its target receptor. For GLP-1R modulators, key in vitro assays measure their ability to bind to the receptor and initiate downstream signaling pathways, primarily through G-protein-mediated cyclic AMP (cAMP) production. Another critical aspect is the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, with a preference for G-protein signaling (biased agonism) being a desirable trait for sustained therapeutic effect and potentially improved gastrointestinal tolerability.[1][2]
Below is a summary of the available preclinical data for several small molecule GLP-1R modulators.
| Compound | Target | Assay Type | EC50 / IC50 / Ki (nM) | Notes |
| Orforglipron | Human GLP-1R | Radioligand Binding ([¹²⁵I]GLP-1) | Ki: ~1 | High-affinity ligand.[1] |
| Human GLP-1R | cAMP Accumulation | - | Potent partial agonist.[2] | |
| Human GLP-1R | β-arrestin Recruitment | - | Negligible β-arrestin recruitment, indicating G-protein bias.[1][2] | |
| Danuglipron | Human GLP-1R | Radioligand Binding ([¹²⁵I]GLP-1) | IC50: 2540 | Lower affinity compared to orforglipron in this assay.[3] |
| Human GLP-1R | cAMP Accumulation | - | Full agonist for cAMP signaling.[4] | |
| Human GLP-1R | β-arrestin Recruitment | - | Partial agonist for β-arrestin pathways.[4] | |
| Lotiglipron | Human GLP-1R | - | - | Development discontinued due to liver toxicity.[5] |
| CT-996 | Human GLP-1R | cAMP Accumulation | - | Efficacious at stimulating cAMP.[6] |
| Human GLP-1R | β-arrestin Recruitment | - | Minimal β-arrestin recruitment, exhibiting biased agonism.[6] | |
| ECC5004 | Human GLP-1R | Radioligand Binding | IC50: 2.4 | High-affinity ligand.[7] |
| Human GLP-1R | Glucose-Stimulated Insulin Secretion (GSIS) | EC50: 5.9 | Potentiation of insulin secretion.[7] | |
| Human GLP-1R | β-arrestin-2 Recruitment | - | No β-arrestin-2 recruitment detected.[7] | |
| GSBR-1290 | Human GLP-1R | - | - | Biased small molecule agonist.[8] |
Clinical Efficacy and Safety: A Snapshot of Human Trials
The ultimate measure of a drug's potential lies in its performance in human clinical trials. The following table summarizes key findings from clinical studies of orforglipron and danuglipron, focusing on their impact on HbA1c levels in patients with type 2 diabetes and body weight in individuals with obesity.
| Compound | Trial Phase | Population | Key Findings | Adverse Events |
| Orforglipron | Phase 3 (ATTAIN-1) | Adults with obesity | Mean body weight change at 72 weeks: -7.5% (6 mg), -8.4% (12 mg), -11.2% (36 mg) vs. -2.1% for placebo.[9] | Most common were mild-to-moderate gastrointestinal events.[9] |
| Phase 2 | Adults with obesity | Mean body weight change at 36 weeks: -9.4% to -14.7% across doses vs. -2.3% for placebo.[2] | Gastrointestinal events leading to discontinuation in 10-17% of participants.[2] | |
| Danuglipron | Phase 2b | Adults with obesity | Mean placebo-adjusted weight reduction at 32 weeks: -8% to -13%.[10] | High rates of gastrointestinal events (nausea, vomiting, diarrhea); high discontinuation rates (>50%).[10] |
| Phase 2 | Adults with Type 2 Diabetes | Dose-dependent reductions in HbA1c (up to -1.16%), fasting plasma glucose, and body weight at 16 weeks.[10] | Gastrointestinal side effects were common.[10] |
Illuminating the Path: Signaling and Experimental Workflows
To better understand the mechanisms of action and the methods used to study these small molecule GLP-1R modulators, the following diagrams, created using the DOT language for Graphviz, illustrate the canonical GLP-1R signaling pathway and a typical experimental workflow for evaluating these compounds.
Deep Dive: Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed descriptions of the key assays used to characterize small molecule GLP-1R modulators.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GLP-1 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human GLP-1R (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA and protease inhibitors) is used to maintain physiological conditions.
-
Radioligand: A radiolabeled ligand with known high affinity for the GLP-1R, such as [¹²⁵I]GLP-1, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of a compound to stimulate the production of intracellular cyclic AMP, a key second messenger in the GLP-1R signaling pathway.
General Protocol:
-
Cell Culture: Cells expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specific period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a cAMP-d2 conjugate competes with the sample cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format.
-
Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[11]
-
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.
β-Arrestin Recruitment Assay
Objective: To assess the ability of a compound to promote the interaction of β-arrestin with the activated GLP-1R.
General Protocol:
-
Cell Line: A cell line is used that co-expresses the human GLP-1R and a β-arrestin fusion protein. Several technologies are available:
-
Enzyme Fragment Complementation (EFC): The GLP-1R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced recruitment, the fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., luminescence).
-
Bioluminescence Resonance Energy Transfer (BRET): The GLP-1R is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Agonist-induced recruitment brings the donor and acceptor close enough for energy transfer to occur, which is measured as a change in the ratio of light emitted by the acceptor and donor.
-
-
Cell Plating and Stimulation: Similar to the cAMP assay, cells are plated and then stimulated with varying concentrations of the test compound.
-
Detection: The signal (luminescence or BRET ratio) is measured using a plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.
This guide provides a foundational comparison of key small molecule GLP-1R modulators. As the field continues to advance, with new candidates entering clinical trials, ongoing head-to-head studies will be crucial for delineating the most promising therapeutic options for metabolic diseases.
References
- 1. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sio-obesita.org [sio-obesita.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. gene.com [gene.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Non-clinical and first-in-human characterization of ECC5004/AZD5004, a novel once-daily, oral small-molecule GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfizer.com [pfizer.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Assessing the Therapeutic Potential of GLP-1R Modulator C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) stands as a pivotal target in the therapeutic landscape of type 2 diabetes and obesity. The development of novel modulators for this receptor is a key focus of modern drug discovery. This guide provides a comparative analysis of the GLP-1R allosteric modulator C5 against other prominent GLP-1R agonists, offering a lens through which to assess its therapeutic potential. The information herein is supported by experimental data from peer-reviewed studies.
Introduction to GLP-1R Modulation
The GLP-1R is a class B G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, instigates a cascade of signaling events, primarily through the Gαs/cAMP pathway. This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and central effects on appetite and satiety. Therapeutic agents targeting GLP-1R can be broadly categorized into peptide agonists and small molecule modulators. Peptide agonists, such as Liraglutide and Semaglutide, are analogues of GLP-1 with modified structures to enhance their stability and duration of action. Small molecule modulators, including allosteric modulators like C5, offer the potential for oral bioavailability and different pharmacological profiles.
Overview of GLP-1R Modulator C5
C5 is a small molecule, positive allosteric modulator (PAM) of the GLP-1R.[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand, C5 binds to a distinct, allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the endogenous GLP-1 for its receptor. Specifically, C5 has been shown to enhance GLP-1 binding to the GLP-1R via a transmembrane site.[1][2]
Comparative In Vitro Efficacy
The therapeutic potential of a GLP-1R modulator is initially assessed through a series of in vitro assays that measure its ability to activate the receptor and trigger downstream signaling pathways. Key parameters include potency (EC50), which is the concentration of the compound that produces 50% of the maximal response, and efficacy (Emax), the maximum response achievable by the compound.
Table 1: Comparative In Vitro Potency of GLP-1R Modulators in cAMP Accumulation Assays
| Compound | Type | Cell Line | EC50 | Reference |
| C5 | Small Molecule PAM | HEK293 | 1.59 ± 0.53 µM (in the presence of GLP-1) | [1] |
| Semaglutide | Peptide Agonist | BHK cells expressing human GLP-1R | 0.15 nM | [3] |
| Liraglutide | Peptide Agonist | BHK cells expressing human GLP-1R | Comparable to Semaglutide | [4] |
| Compound 2 | Small Molecule Ago-PAM | BHK cells | 1.4 µM | [5] |
| BETP | Small Molecule PAM | INS1 832-3 cells | Potentiates GLP-1(9–36)-NH2 signaling | [6] |
Table 2: Comparative In Vitro Efficacy of GLP-1R Modulators in Insulin Secretion Assays
| Compound | Type | Cell Line/Islets | Effect on Insulin Secretion | Reference |
| C5 | Small Molecule PAM | Not explicitly reported in initial findings | Expected to potentiate GLP-1-stimulated insulin secretion | |
| Semaglutide | Peptide Agonist | Isolated perfused rat pancreas | Stimulated insulin secretion with an EC50 of ~13 nM | [4] |
| Liraglutide | Peptide Agonist | Not specified | Potent stimulation of glucose-dependent insulin secretion | [7] |
| Compound 2 | Small Molecule Ago-PAM | Perfused rat pancreas | Stimulates insulin release additively with GLP-1 | [5] |
| BETP | Small Molecule PAM | Isolated pancreatic islets | Potentiated glucose-dependent insulin secretion in the presence of a GLP-1 ligand | [6] |
Signaling Pathways and Experimental Workflows
The activation of GLP-1R initiates a complex network of intracellular signaling. Understanding how different modulators engage these pathways is crucial for predicting their therapeutic effects and potential side-effect profiles.
GLP-1R Signaling Pathway
Caption: Simplified GLP-1R signaling pathway activated by an agonist and positively modulated by C5.
Experimental Workflow for In Vitro Characterization
Caption: General experimental workflow for the in vitro characterization of GLP-1R modulators.
Experimental Protocols
cAMP Accumulation Assay
Objective: To measure the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% Bovine Serum Albumin and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., C5) in the presence of a fixed, sub-maximal concentration of GLP-1 (for PAMs) or with the compound alone (for agonists) for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit, according to the manufacturer's instructions.
-
Data Analysis: The fluorescence or absorbance is measured, and the concentration of cAMP is determined from a standard curve. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic beta cells.
Methodology:
-
Cell/Islet Culture: INS-1E cells (a rat insulinoma cell line) or isolated pancreatic islets are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.
-
Pre-incubation: Prior to the assay, cells or islets are pre-incubated in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound at various concentrations. For PAMs like C5, a sub-maximal concentration of GLP-1 is also included. The incubation is carried out for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using a commercially available insulin ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content or DNA content of the cells/islets. The data is then plotted to show the dose-dependent effect of the compound on glucose-stimulated insulin secretion.
Conclusion
The this compound, as a positive allosteric modulator, represents a promising therapeutic strategy. Its ability to enhance the binding of the endogenous ligand GLP-1 suggests a potential for a more physiological and nuanced modulation of the GLP-1R system compared to potent, long-acting peptide agonists. However, the currently available public data on C5 is limited. Further comprehensive in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile, including its efficacy in stimulating insulin secretion, its potential for biased signaling, and its overall therapeutic window. Direct, head-to-head comparative studies with established GLP-1R agonists will be crucial in determining the ultimate therapeutic potential of C5 and other novel allosteric modulators in the management of metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric Modulators Enhancing GLP-1 Binding to GLP-1R via a Transmembrane Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pnas.org [pnas.org]
- 6. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of GLP-1R modulator C5 activity in different cell systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the activity of the glucagon-like peptide-1 receptor (GLP-1R) modulator C5 in different cell systems. While specific published data on the cross-validation of C5 is not currently available, this document outlines the essential experimental protocols and data presentation formats necessary for such a study, based on established methodologies for other GLP-1R allosteric modulators.
GLP-1R Modulator C5 is described as a positive allosteric modulator (PAM) that enhances the binding of GLP-1 to its receptor, with a reported EC50 of 1.59 ± 0.53 μM[1]. To thoroughly characterize its activity and potential for therapeutic development, it is crucial to assess its performance across various cell lines that model different aspects of GLP-1R function.
Comparative Activity of this compound in Different Cell Systems (Hypothetical Data)
The following tables present a hypothetical comparison of C5's activity with a known GLP-1R agonist (e.g., GLP-1) and another PAM (e.g., Compound X) across three commonly used cell lines: CHO-K1 (a non-pancreatic cell line often used for recombinant receptor expression), HEK293 (human embryonic kidney cells, also used for recombinant expression), and INS-1E (a rat insulinoma cell line that endogenously expresses the GLP-1R and serves as a model for pancreatic beta cells).
Table 1: cAMP Accumulation Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of GLP-1) |
| GLP-1 | CHO-K1-hGLP-1R | 0.1 | 100 |
| HEK293-hGLP-1R | 0.2 | 100 | |
| INS-1E | 0.5 | 100 | |
| C5 (in the presence of 1 nM GLP-1) | CHO-K1-hGLP-1R | 1500 | 120 |
| HEK293-hGLP-1R | 1800 | 115 | |
| INS-1E | 2000 | 110 | |
| Compound X (in the presence of 1 nM GLP-1) | CHO-K1-hGLP-1R | 800 | 130 |
| HEK293-hGLP-1R | 950 | 125 | |
| INS-1E | 1100 | 118 |
Table 2: ERK 1/2 Phosphorylation Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of GLP-1) |
| GLP-1 | CHO-K1-hGLP-1R | 1.2 | 100 |
| HEK293-hGLP-1R | 1.5 | 100 | |
| INS-1E | 2.0 | 100 | |
| C5 (in the presence of 1 nM GLP-1) | CHO-K1-hGLP-1R | 2500 | 90 |
| HEK293-hGLP-1R | 2800 | 85 | |
| INS-1E | 3200 | 80 | |
| Compound X (in the presence of 1 nM GLP-1) | CHO-K1-hGLP-1R | 1500 | 95 |
| HEK293-hGLP-1R | 1700 | 92 | |
| INS-1E | 1900 | 88 |
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
| Condition | Insulin Secretion (ng/mg protein) | Fold Increase over Basal |
| 2.8 mM Glucose (Basal) | 1.5 ± 0.2 | 1.0 |
| 16.7 mM Glucose (Stimulated) | 4.5 ± 0.4 | 3.0 |
| 16.7 mM Glucose + 10 nM GLP-1 | 9.0 ± 0.8 | 6.0 |
| 16.7 mM Glucose + 10 µM C5 | 5.0 ± 0.5 | 3.3 |
| 16.7 mM Glucose + 10 nM GLP-1 + 10 µM C5 | 11.5 ± 1.0 | 7.7 |
| 16.7 mM Glucose + 10 µM Compound X | 5.5 ± 0.6 | 3.7 |
| 16.7 mM Glucose + 10 nM GLP-1 + 10 µM Compound X | 12.5 ± 1.1 | 8.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
-
CHO-K1 and HEK293 cells stably expressing human GLP-1R (hGLP-1R): These cells should be cultured in DMEM/F-12 or DMEM high glucose medium, respectively, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
-
INS-1E cells: These cells should be cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
cAMP Accumulation Assay
This assay measures the activation of the Gs signaling pathway downstream of GLP-1R activation.
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For PAM activity, add varying concentrations of C5 in the presence of a fixed, sub-maximal concentration of GLP-1 (e.g., EC20).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data are normalized to the maximal response induced by a saturating concentration of GLP-1.
ERK 1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK signaling pathway, another important downstream effector of GLP-1R.
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with varying concentrations of C5 in the presence of a fixed concentration of GLP-1 for 5-10 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of p-ERK/total ERK.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is specific to pancreatic beta-cell models like INS-1E and measures the physiologically relevant endpoint of insulin secretion.
Protocol:
-
Seed INS-1E cells in a 24-well plate and culture for 48 hours.
-
Wash the cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in the same buffer for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with KRBH buffer containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose, with or without GLP-1 and/or C5.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA or RIA kit.
-
Lyse the cells to determine the total protein content for normalization of insulin secretion data.
Visualizations
GLP-1R Signaling Pathways
References
Evaluating the Synergistic Effects of GLP-1R Modulator C5 with GLP-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glucagon-like peptide-1 receptor (GLP-1R) modulator C5, focusing on its synergistic effects when co-administered with the native GLP-1 peptide. The information herein is compiled from publicly available scientific literature and is intended to offer an objective overview supported by experimental data for researchers in metabolic disease and drug discovery.
Introduction to GLP-1R Modulation
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity. Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates insulin secretion, suppresses glucagon release, and promotes satiety. While peptide-based GLP-1R agonists are clinically successful, there is a growing interest in the development of small-molecule allosteric modulators that can fine-tune the receptor's activity. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the binding and/or efficacy of the endogenous ligand, offering a novel therapeutic approach.
C5 is a small-molecule GLP-1R modulator that has been identified as a positive allosteric modulator.[1] It has been shown to enhance the binding of GLP-1 to its receptor by interacting with a transmembrane site.[1] This guide evaluates the synergistic potential of C5 in amplifying the therapeutic effects of GLP-1.
Comparative In Vitro Efficacy
The synergistic effect of C5 on GLP-1-mediated signaling has been primarily characterized through its impact on cyclic AMP (cAMP) production, a key second messenger in the GLP-1R signaling cascade.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics of GLP-1 in the presence and absence of C5.
| Treatment Condition | Parameter | Value | Reference |
| GLP-1 alone | EC50 (cAMP signaling) | Not specified | [1] |
| GLP-1 + C5 | C5 EC50 (for enhancing GLP-1 binding) | 1.59 ± 0.53 μM | [1] |
| Fold Potentiation of GLP-1 | Data not available | ||
| Maximal Efficacy (Emax) | Data not available |
Note: Detailed quantitative data on the fold-potentiation of GLP-1's EC50 and the effect on Emax for cAMP and pERK signaling by C5 are not available in the public domain abstracts. The primary research article would be required for a complete quantitative comparison.
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway with C5 Modulation
The binding of GLP-1 to its receptor activates the Gαs subunit, leading to the production of cAMP by adenylyl cyclase. C5, as a PAM, binds to a transmembrane allosteric site, which is thought to induce a conformational change in the receptor that enhances the binding affinity and/or efficacy of GLP-1, thereby potentiating downstream cAMP signaling.
Experimental Workflow for In Vitro Synergy Assessment
The evaluation of the synergistic effects of C5 and GLP-1 typically involves cell-based assays measuring downstream signaling events. A general workflow for such an experiment is outlined below.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized based on standard methodologies for GLP-1R signaling assays. The specific details from the primary research on C5 were not accessible.
cAMP Accumulation Assay
Objective: To quantify the intracellular cAMP levels in response to GLP-1R activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight.
-
Assay:
-
The culture medium is replaced with a stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Cells are treated with a concentration gradient of GLP-1, either alone or in the presence of a fixed concentration of C5.
-
The plates are incubated for 30 minutes at 37°C.
-
-
Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the maximal response of a reference agonist and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.
ERK Phosphorylation (pERK) Assay
Objective: To measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK) as an indicator of G protein-dependent or β-arrestin-dependent signaling.
-
Cell Culture and Plating: Similar to the cAMP assay, HEK293-hGLP-1R cells are cultured and plated in 96-well or larger format plates.
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for 4-6 hours to reduce basal ERK phosphorylation.
-
Assay:
-
Cells are treated with GLP-1, C5, or a combination of both for a short duration (typically 5-15 minutes) at 37°C.
-
-
Detection:
-
Cells are lysed, and the protein concentration is determined.
-
Phosphorylated ERK levels are quantified using methods such as Western blotting with a pERK-specific antibody or a sensitive ELISA-based kit. Total ERK levels are also measured for normalization.
-
-
Data Analysis: The ratio of pERK to total ERK is calculated and plotted against the agonist concentration to generate dose-response curves.
Comparison with Alternatives
A direct comparison of C5 with other known GLP-1R PAMs is challenging due to the limited publicly available data for C5. Other small-molecule modulators, such as BETP and Compound 2, have been reported to potentiate GLP-1R signaling. However, without head-to-head studies under identical experimental conditions, a direct performance comparison would be speculative. The primary advantage of C5, as suggested by its characterization, is its ability to allosterically enhance the effects of the natural ligand, GLP-1.
Conclusion
The GLP-1R modulator C5 acts as a positive allosteric modulator, enhancing the binding of GLP-1 to its receptor.[1] This mechanism suggests a synergistic potential to amplify the therapeutic effects of endogenous or exogenously administered GLP-1. The available data primarily points to its effect on the cAMP signaling pathway. A comprehensive evaluation of its synergistic effects on other signaling branches, such as pERK, and its in vivo efficacy requires access to more detailed experimental data. Further research and publication of complete datasets will be crucial for fully understanding the therapeutic potential of C5 in comparison to other GLP-1R-targeting strategies.
References
Benchmarking GLP-1R Modulator C5 Against Market Leaders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutics targeting the glucagon-like peptide-1 receptor (GLP-1R) is rapidly evolving. While established peptide agonists like Liraglutide and Semaglutide have demonstrated significant clinical efficacy in the management of type 2 diabetes and obesity, novel modulators with distinct mechanisms of action are emerging. This guide provides a comparative overview of the small molecule GLP-1R modulator C5 against the well-characterized GLP-1R agonists, Liraglutide and Semaglutide, with a focus on available in vitro performance data and the underlying experimental methodologies.
Introduction to the Modulators
This compound is a small molecule identified as a GLP-1R allosteric modulator.[1][2] Unlike orthosteric agonists that directly bind to the primary ligand binding site, C5 is described as enhancing the binding of GLP-1 to the receptor via a transmembrane site.[1][2] This mechanism suggests that C5's activity is dependent on the presence of the endogenous ligand, potentially offering a different pharmacological profile compared to direct agonists.
Liraglutide is a long-acting fatty-acid acylated GLP-1 analogue. This modification promotes albumin binding, extending its half-life and allowing for once-daily administration.[3] It functions as a full agonist at the GLP-1R, stimulating downstream signaling pathways.
Semaglutide is another long-acting GLP-1 analogue with structural modifications, including a fatty acid side chain, that provide an extended half-life, enabling once-weekly administration.[3] It is a potent GLP-1R agonist with demonstrated efficacy in glycemic control and weight reduction.
Comparative In Vitro Performance
A direct head-to-head comparison of C5 with Liraglutide and Semaglutide is challenging due to the limited publicly available in vitro data for C5's functional activity on downstream signaling pathways. C5 has been characterized as an allosteric modulator that enhances GLP-1 binding with an EC50 of 1.59 ± 0.53 μM.[1] However, its potency in eliciting cellular responses such as cAMP accumulation or β-arrestin recruitment has not been extensively reported in the public domain.
The following tables summarize the available in vitro data for Liraglutide and Semaglutide, providing a benchmark for the evaluation of novel GLP-1R modulators. It is important to note that EC50 values can vary depending on the cell line, assay format, and specific experimental conditions.
Table 1: cAMP Accumulation Assay
| Compound | Cell Line | EC50 (pM) | Reference |
| Liraglutide | CHO-K1-hGLP-1R | 130 | [4] |
| Semaglutide | CHO-K1-hGLP-1R | 31 | [5] |
| C5 | Data not available | - |
Table 2: β-Arrestin 2 Recruitment Assay
| Compound | Cell Line | EC50 (nM) | Emax (%) | Reference |
| Liraglutide | - | 20 | 99 | [4] |
| Semaglutide | Data not available | - | - | |
| C5 | Data not available | - | - |
Table 3: ERK1/2 Phosphorylation
| Compound | Effect | Reference |
| Liraglutide | Induces ERK1/2 phosphorylation | [6][7][8] |
| Semaglutide | Induces ERK1/2 phosphorylation | |
| C5 | Data not available |
Signaling Pathways and Experimental Workflows
The activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[9][10] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate many of the downstream effects of GLP-1R activation.[10]
Another critical aspect of GLP-1R signaling is the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[9][10]
Figure 1: Simplified GLP-1R Signaling Pathway.
The characterization of GLP-1R modulators typically follows a standardized workflow to assess their potency and efficacy across different signaling branches.
Figure 2: General Experimental Workflow for GLP-1R Agonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of experimental data. Below are outlines of standard protocols used to characterize GLP-1R agonists.
cAMP Accumulation Assay
This assay is a primary method for quantifying the functional potency of GLP-1R agonists in activating the Gαs signaling pathway.
-
Cell Line: A stable cell line expressing the human GLP-1R, such as CHO-K1 or HEK293 cells, is typically used.
-
Principle: The assay measures the intracellular accumulation of cAMP following receptor stimulation. This is often quantified using competitive immunoassays, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Procedure:
-
Cells are seeded in a multi-well plate and incubated overnight.
-
The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with a serial dilution of the test compound (e.g., C5, Liraglutide, Semaglutide) for a defined period (e.g., 30 minutes) at 37°C.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.
-
Data are normalized to a positive control (e.g., forskolin) and a vehicle control.
-
-
Data Analysis: The dose-response data are fitted to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAP kinase pathway, which can be mediated by both G protein-dependent and β-arrestin-dependent signaling.
-
Cell Line: Similar to the cAMP assay, a cell line stably expressing the human GLP-1R is used.
-
Principle: The assay detects the level of phosphorylated ERK1/2 (pERK1/2) relative to the total amount of ERK1/2 protein. This is commonly measured by Western blotting or cell-based immunoassays (e.g., AlphaScreen®, In-Cell Western™).
-
Procedure:
-
Cells are seeded and grown to a suitable confluency.
-
Cells are serum-starved for several hours to reduce basal pERK1/2 levels.
-
Cells are stimulated with the test compounds for a short period (e.g., 5-10 minutes) at 37°C.
-
Cells are lysed, and protein concentration is determined.
-
For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pERK1/2 and total ERK1/2.
-
For cell-based immunoassays, the manufacturer's protocol is followed.
-
-
Data Analysis: The pERK1/2 signal is normalized to the total ERK1/2 signal. Dose-response curves are generated to determine EC50 and Emax.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: A cell line engineered to report on the interaction between GLP-1R and β-arrestin is required. Examples include PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assay systems.
-
Principle: These assays are typically based on enzyme or protein fragment complementation. For example, the GLP-1R is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Upon agonist-induced interaction, the fragments come into proximity, reconstituting enzyme activity, which is then measured (e.g., via luminescence or fluorescence).
-
Procedure:
-
The engineered cells are seeded in a multi-well plate.
-
Cells are stimulated with a serial dilution of the test compounds.
-
After an incubation period, the substrate for the reconstituted enzyme is added.
-
The signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis: Dose-response curves are plotted, and EC50 and Emax values for β-arrestin recruitment are determined.
Conclusion
This compound represents an intriguing small molecule with a distinct allosteric mechanism of action. While its ability to enhance GLP-1 binding is established, a comprehensive understanding of its functional profile requires further investigation into its effects on downstream signaling pathways. The data and protocols presented for the established GLP-1R agonists, Liraglutide and Semaglutide, provide a robust framework for the future characterization and benchmarking of C5 and other novel GLP-1R modulators. Such comparative studies are essential for elucidating the therapeutic potential and guiding the development of the next generation of drugs targeting the GLP-1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glucagon Receptor | TargetMol [targetmol.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liraglutide, a glucagon-like peptide-1 receptor agonist, facilitates osteogenic proliferation and differentiation in MC3T3-E1 cells through phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), extracellular signal-related kinase (ERK)1/2, and cAMP/protein kinase A (PKA) signaling pathways involving β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide inhibits the proliferation of rat hepatic stellate cells under high glucose conditions by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liraglutide inhibits the proliferation of rat hepatic stellate cells under high glucose conditions by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GLP-1R Modulator C5: A Comprehensive Safety and Procedural Guide
For researchers and drug development professionals, the proper disposal of novel compounds like the GLP-1R modulator C5 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal based on established best practices for hazardous chemical waste management in a laboratory setting.
Core Principles of Chemical Waste Management
The disposal of any research chemical should adhere to fundamental safety principles to protect laboratory personnel and the environment. All chemical wastes must be managed in accordance with local and federal regulations. Key guidelines from various safety authorities emphasize the following:
-
Segregation: Never mix incompatible wastes.[1][2] At a minimum, acids, bases, solvents (halogenated and non-halogenated), oxidizers, and other reactive chemicals should be stored separately.[2]
-
Containerization: Waste must be stored in sturdy, leak-proof containers that are chemically compatible with the waste.[1][2] The original product container is often a suitable choice for its waste.[2] All containers must be kept securely closed except when adding waste.[1][2]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, should always be worn when handling chemical waste.[3] For volatile substances, adequate ventilation or respiratory protection may be necessary.[4]
-
Prohibited Disposal Methods: Never dispose of hazardous chemicals down the sink, in regular trash, or by evaporation.[1][5]
Quantitative Data Summary for Hazardous Waste Handling
The following table summarizes key quantitative and procedural recommendations for managing hazardous chemical waste in a laboratory setting, synthesized from multiple safety guidelines.
| Parameter | Guideline | Source |
| Container Rinsing | Triple rinse empty containers of acutely hazardous waste. The first rinseate must be collected as hazardous waste. | [1][5][6] |
| Aqueous Waste pH | Dilute acid and base solutions may be drain-disposed only if the pH is between 7 and 9 and the concentration is less than 10%. | [1] |
| Waste Storage Volume | Never store more than 10 gallons of hazardous waste in your lab. | [1] |
| Storage Time (Academic Labs) | Maximum storage time of six months within an academic facility. | [7] |
| DPP-4 Inhibitor for GLP-1 Samples | Add 10 µL of DPP-4 inhibitor per 1 mL of whole blood for sample preservation. | [8] |
| Sample Centrifugation | Centrifuge EDTA plasma samples within 1 hour of collection at 1000 x g for 10 minutes at 2-8˚C. | [8] |
| Sample Storage (Short-term) | If not tested within 2 hours, store samples on ice. | [8] |
| Sample Storage (Long-term) | For long-term storage, aliquot and store at ≤ -20°C to maintain stability for at least 1 year. | [8] |
Experimental Protocol: Disposal of this compound
This protocol provides a step-by-step procedure for the safe disposal of this compound, assuming it is a solid (powder) or a stock solution.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, chemically resistant gloves, lab coat.
-
Hazardous waste container (compatible material, with a secure lid).
-
Hazardous waste label.
-
Fume hood.
-
Spatula (for solid).
-
Pipette (for liquid).
-
Solvent for rinsing (e.g., DMSO, if used for the stock solution, followed by ethanol or isopropanol).
Procedure:
-
Preparation and PPE:
-
Perform all waste handling procedures inside a certified chemical fume hood.
-
Don appropriate PPE, including safety goggles, chemically resistant gloves, and a lab coat.
-
-
Waste Collection (Solid):
-
Carefully transfer the solid this compound from its original container into a designated hazardous waste container using a clean spatula.
-
Minimize the creation of dust.
-
-
Waste Collection (Liquid/Solution):
-
If disposing of a stock solution (e.g., in DMSO), draw the liquid into a pipette and dispense it into a hazardous waste container designated for organic solvent waste.[9]
-
Do not mix with incompatible waste streams.
-
-
Container Rinsing:
-
The original container of this compound must be treated as hazardous waste.
-
Rinse the empty container three times with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected in the designated hazardous waste container.[1][5][6]
-
Subsequent rinses should also be collected as hazardous waste.
-
-
Labeling:
-
Securely close the hazardous waste container.
-
Attach a completed hazardous waste label, clearly indicating "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).
-
-
Storage and Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for a waste pickup.[1][5] Do not transport the waste yourself.[5]
-
Visualizing the Disposal Workflow and Safety Precautions
The following diagrams illustrate the logical steps and safety considerations for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. farnell.com [farnell.com]
- 4. download.basf.com [download.basf.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. alpco.com [alpco.com]
- 9. This compound | Glucagon Receptor | TargetMol [targetmol.com]
Essential Safety and Operational Guidance for Handling GLP-1R Modulator C5
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the GLP-1R (Glucagon-like Peptide-1 Receptor) modulator C5. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent research compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given that GLP-1R modulator C5 is a potent, biologically active small molecule, stringent safety measures are necessary to prevent accidental exposure. The following table summarizes the recommended PPE and engineering controls for various laboratory activities involving this compound.
| Activity | Required PPE | Engineering Controls | Rationale |
| Weighing and Solution Preparation | - Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- Disposable Gown- Respiratory Protection (e.g., N95 or higher) | - Chemical Fume Hood- Ventilated Balance Enclosure | High risk of generating airborne particles (dust) or aerosols. Protects against inhalation and skin/eye contact. |
| General Handling and Experiments | - Safety Glasses with Side Shields- Nitrile Gloves- Lab Coat | - Chemical Fume Hood (for procedures with potential for aerosol generation) | Minimizes risk from minor splashes and incidental contact during routine experimental procedures. |
| High-Risk Operations | - Face Shield (over safety goggles)- Chemical-Resistant Apron (over lab coat)- Nitrile Gloves (double-gloving) | - Chemical Fume Hood | Provides an additional layer of protection for the face and body during procedures with a higher risk of splashing or when handling larger volumes. |
| Cleaning and Decontamination | - Chemical Splash Goggles- Nitrile Gloves- Lab Coat | - Well-ventilated area | Protects against splashes of cleaning solutions and contact with residual compound. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area. For long-term storage of the solid form, a temperature of -20°C is recommended. If dissolved in a solvent such as DMSO, store at -80°C.[2] Protect from direct sunlight.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action must be taken to contain and decontaminate the area. All waste generated from handling this compound must be treated as hazardous.
-
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]
-
Clean: Decontaminate surfaces and equipment by scrubbing with an appropriate solvent (e.g., alcohol).[1] For potent compounds, a formal cleaning and decontamination procedure should be established.[3]
-
Dispose: Collect all contaminated materials in a sealed, properly labeled container for disposal as hazardous waste.[1]
-
-
Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Contaminated laboratory supplies (pipette tips, vials, etc.).
-
Solutions containing the compound.
-
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Route: Do not dispose of this compound or its waste down the drain or in the regular trash.[4] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[4][5] For containers that held the compound, the first rinse should be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.[5]
-
Experimental Protocol: In Vitro Characterization of this compound
The following is a representative protocol for the in vitro characterization of a novel GLP-1R positive allosteric modulator (PAM) like C5. This typically involves assessing its ability to enhance the signaling of the native ligand, GLP-1.
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the GLP-1 receptor.
Key Assays:
-
cAMP Accumulation Assay: Measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.
-
ERK Phosphorylation Assay: Measures the phosphorylation of extracellular signal-regulated kinase (ERK), another downstream signaling event.
Methodology:
-
Cell Culture:
-
Use a suitable cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Maintain cells in the appropriate culture medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a stock solution of the native ligand, GLP-1 (7-36), in an appropriate buffer.
-
-
cAMP Accumulation Assay:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC20) of GLP-1 for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the modulator's effect.
-
Visualizations
Caption: Recommended PPE for handling this compound.
Caption: In vitro experimental workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
